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  • Product: 2-(1H-pyrazole-3-amido)benzoic acid
  • CAS: 405278-63-9

Core Science & Biosynthesis

Foundational

The Ascendant Scaffold: A Technical Guide to Pyrazole-Amido Benzoic Acids in Drug Discovery

Introduction: The Strategic Convergence of Three Pharmacophores In the landscape of medicinal chemistry, the pyrazole ring stands as a privileged scaffold, a cornerstone in numerous approved therapeutics due to its metab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Three Pharmacophores

In the landscape of medicinal chemistry, the pyrazole ring stands as a privileged scaffold, a cornerstone in numerous approved therapeutics due to its metabolic stability and versatile biological activities.[1] Its fusion with a benzoic acid moiety, a classic pharmacophore known to interact with various biological targets, via a robust amide linker, gives rise to the pyrazole-amido benzoic acid scaffold. This tripartite molecular architecture has garnered significant attention from researchers, offering a synthetically accessible and highly adaptable framework for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, tailored for researchers and professionals in drug development. The inherent versatility of this scaffold allows for multi-directional exploration of chemical space, leading to the discovery of potent modulators of various biological pathways.

Synthetic Strategies: Forging the Pyrazole-Amido Benzoic Acid Core

The construction of the pyrazole-amido benzoic acid scaffold is principally achieved through two divergent and strategic synthetic routes. The choice of pathway is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Strategy A: Amidation of a Pre-formed Pyrazole Carboxylic Acid

This is the most prevalent and flexible approach, allowing for late-stage diversification of the benzoic acid component. The general workflow involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester functionality, followed by standard amide bond formation.

Experimental Protocol: Synthesis of 4-(3-Aryl-1H-pyrazole-5-carboxamido)benzoic acid

  • Step 1: Synthesis of the Pyrazole Core. The synthesis often commences with a Claisen condensation between a substituted acetophenone and diethyl oxalate to yield a 1,3-diketone. Subsequent cyclization with hydrazine hydrate affords the 3-aryl-1H-pyrazole-5-carboxylic acid ethyl ester.

  • Step 2: Hydrolysis of the Ester. The pyrazole ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.[2]

  • Step 3: Amide Coupling. The pyrazole carboxylic acid is then coupled with a substituted aminobenzoic acid ester (e.g., ethyl 4-aminobenzoate) using standard peptide coupling reagents such as EDC/HOBt or by converting the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.[3]

  • Step 4: Final Hydrolysis. The ester of the benzoic acid moiety is then hydrolyzed under basic conditions to yield the final pyrazole-amido benzoic acid product.

Synthetic_Workflow_A cluster_0 Pyrazole Core Formation cluster_1 Amide Bond Formation cluster_2 Final Product start Substituted Acetophenone + Diethyl Oxalate diketone 1,3-Diketone Intermediate start->diketone Claisen Condensation pyrazole_ester 3-Aryl-1H-pyrazole-5-carboxylate diketone->pyrazole_ester Hydrazine Cyclization pyrazole_acid Pyrazole-5-carboxylic Acid pyrazole_ester->pyrazole_acid Ester Hydrolysis activated_acid Activated Acid (e.g., Acid Chloride) pyrazole_acid->activated_acid Activation (e.g., SOCl2) amide_ester Pyrazole-amido benzoic acid ester activated_acid->amide_ester + Ethyl 4-aminobenzoate final_product Pyrazole-amido benzoic acid amide_ester->final_product Ester Hydrolysis

Caption: General synthetic workflow for pyrazole-amido benzoic acid scaffolds.

Strategy B: Cyclization to Form the Pyrazole Ring on a Benzoic Acid-Containing Precursor

An alternative, though less common, approach involves the formation of the pyrazole ring as one of the final steps. This can be advantageous if the desired substitution on the pyrazole ring is more readily introduced via a cyclization reaction.

Experimental Protocol: Vilsmeier-Haack Approach

A notable example of this strategy is the Vilsmeier-Haack reaction for the synthesis of 4-formyl pyrazoles, which can then be further functionalized.[4]

  • Step 1: Synthesis of Hydrazone. 4-Hydrazinobenzoic acid is reacted with a suitable ketone (e.g., 2-acetylnaphthalene) to form the corresponding hydrazone.[5]

  • Step 2: Cyclization and Formylation. The hydrazone is then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) which facilitates both the cyclization to form the pyrazole ring and formylation at the 4-position.[4]

  • Step 3: Amide Formation. The resulting pyrazole-4-carbaldehyde with a benzoic acid at the N1 position can then undergo various reactions, including amide bond formation at the benzoic acid moiety.

A Spectrum of Biological Activities: Targeting Disease with Precision

The pyrazole-amido benzoic acid scaffold has demonstrated a remarkable breadth of biological activities, underscoring its potential in diverse therapeutic areas. The modular nature of the scaffold allows for fine-tuning of its pharmacological profile by varying the substituents on both the pyrazole and the benzoic acid rings.

Compound ClassBiological Target/ActivityPotency (IC50/MIC)Reference
N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamidesEcto-5'-nucleotidase (e5-NT) InhibitionVaries with substitution[6][7]
4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acidAnticancer (HCT-116)0.16 µM[8]
1-(4-bromobenzoyl)-3-(4-substitutedphenyl)-1H-pyrazole-4-carbaldehyde derivativesAntibacterial (Gram +ve and Gram -ve)Moderate to good activity[4]
Pyrazole Hydrazones and AmidesAntiproliferative (HeLa, A549, SKMEL28)Micromolar range[9]
4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid hydrazonesAntibacterial (MRSA and VRE)MIC as low as 1.56 µg/mL[1]
Pyrazole and Imidazole CarboxamidesCannabinoid-1 (CB1) AntagonistsLow to sub-nanomolar[10]
Benzenesulfonamides with pyrazolecarboxamidesCarbonic Anhydrase (hCA) I and II InhibitionNanomolar range[11]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of pyrazole-amido benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the scaffold. A careful analysis of the available literature reveals several key SAR trends.

  • Substituents on the Pyrazole Ring: The groups at the 3 and 5-positions of the pyrazole ring play a crucial role in determining the potency and selectivity of the compounds. For instance, in a series of meprin inhibitors, 3,5-diphenylpyrazole derivatives showed high inhibitory activity.[2] The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets of target proteins.

  • Substitution on the Benzoic Acid Ring: The position and electronic nature of substituents on the benzoic acid ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Electron-withdrawing groups can influence the pKa of the carboxylic acid, which may be important for target engagement.

  • The Amide Linker: The amide bond provides a rigid and planar linker between the pyrazole and benzoic acid moieties. Modifications to this linker, such as N-alkylation or replacement with a bioisostere, can impact the overall conformation of the molecule and its interaction with biological targets.

  • N-Substitution on the Pyrazole: Substitution on the pyrazole nitrogen not involved in the amide linkage can also be a key determinant of activity. For example, in a study of CB1 antagonists, various motifs introduced at this position were well-tolerated and led to potent compounds.[10]

Caption: Key structure-activity relationship points on the pyrazole-amido benzoic acid scaffold.

Conclusion and Future Perspectives

The pyrazole-amido benzoic acid scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the ability to modulate its biological activity through systematic structural modifications, makes it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the exploration of more diverse and complex substitution patterns, the use of computational methods to guide rational design, and the evaluation of these compounds against a wider range of biological targets. The continued investigation of this versatile scaffold holds significant promise for the development of the next generation of targeted therapies.

References

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing. Available at: [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. ResearchGate. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. Available at: [Link]

  • Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science. Available at: [Link]

  • Pyrazole derivatives with diverse therapeutic activities. ResearchGate. Available at: [Link]

  • Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer. Available at: [Link]

  • Therapeutic Outlook of Pyrazole Analogs: A Mini Review. Bentham Science. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • The Chemistry and Synthesis of 4-Aminobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. Available at: [https://www.researchgate.net/publication/381014849_Synthetic_routes_of_p-aminobenzoic_acid_derivatives_having_anticancer_anti-Alzheimer's_antibacterial_antiviral_antioxidant_and_anti-inflammatory_activities]([Link]_ anticancer_anti-Alzheimer's_antibacterial_antiviral_antioxidant_and_anti-inflammatory_activities)

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. pubs.acs.org. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profiling of 2-(1H-pyrazole-3-amido)benzoic acid in Dimethyl Sulfoxide (DMSO)

Abstract The determination of a compound's solubility is a cornerstone of the drug discovery and development process, profoundly influencing its bioavailability, formulation, and overall therapeutic potential.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a cornerstone of the drug discovery and development process, profoundly influencing its bioavailability, formulation, and overall therapeutic potential.[1][2] This guide provides an in-depth technical framework for characterizing the solubility profile of 2-(1H-pyrazole-3-amido)benzoic acid, a heterocyclic compound of interest, in dimethyl sulfoxide (DMSO). DMSO is a ubiquitous solvent in early-stage discovery due to its exceptional capacity to dissolve a wide range of both polar and nonpolar compounds.[3][4] We will explore the theoretical underpinnings of solubility, present validated, step-by-step protocols for determining both thermodynamic and kinetic solubility, and discuss the critical interpretation of the resulting data. This document is intended for researchers, chemists, and formulation scientists, offering both the practical "how" and the critical "why" behind the methodologies, ensuring robust and reliable solubility assessment.

Introduction: The Imperative of Solubility

In pharmaceutical sciences, a drug must be in a solution to be absorbed and exert its pharmacological effect.[1] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water, which can lead to inadequate bioavailability and complex formulation challenges.[1][5] Early and accurate assessment of solubility is therefore not just a routine measurement but a critical decision-making tool that guides lead optimization, formulation strategies, and predicts in vivo performance.[2][6]

1.1 The Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized for its remarkable solvating power.[3][4] It is the standard solvent for creating high-concentration stock solutions of test compounds for high-throughput screening (HTS) and various in vitro assays.[3][4] Its miscibility with water and cell culture media allows for easy dilution to final assay concentrations.[3] However, the introduction of a DMSO stock into an aqueous environment is precisely where kinetic solubility becomes a critical parameter to understand and control. While DMSO is an excellent solvent, its potential to interact with target proteins or influence ligand binding cannot be ignored, making careful experimental design essential.[7]

1.2 Spotlight on 2-(1H-pyrazole-3-amido)benzoic acid

Compounds featuring pyrazole and benzoic acid moieties are prevalent in medicinal chemistry, serving as building blocks for a variety of therapeutic agents, including anti-inflammatory and analgesic drugs.[8] Understanding the solubility of 2-(1H-pyrazole-3-amido)benzoic acid is the first step in evaluating its potential. Its structure, containing both hydrogen bond donors (-NH, -COOH, pyrazole NH) and acceptors (C=O, -COOH, pyrazole N), suggests a complex interplay of forces governing its dissolution.

Theoretical & Physicochemical Foundations

A compound's solubility is dictated by its physicochemical properties and the properties of the solvent.[9] The process of dissolution involves overcoming the solute-solute forces within the crystal lattice and the solvent-solvent forces to establish new solute-solvent interactions.[10]

Property CategoryParameterSignificance for 2-(1H-pyrazole-3-amido)benzoic acid
Solute Properties Molecular WeightInfluences diffusion and lattice energy.
pKa (acid/base)The benzoic acid group is acidic, and the pyrazole ring has basic character. Solubility will be highly pH-dependent in aqueous solutions.[11]
LogPA measure of lipophilicity; impacts solubility in both aqueous and organic media.
Crystal Lattice EnergyThe energy holding the solid-state together; must be overcome for dissolution to occur.[12]
Solvent Properties PolarityDMSO is a polar aprotic solvent, capable of dissolving a wide range of compounds.[3]
Hydrogen BondingDMSO is a hydrogen bond acceptor, which can interact with the donor groups on the target molecule.
System Conditions TemperatureSolubility is generally, but not always, proportional to temperature.[10]
pHCritical for ionizable compounds. The solubility of this molecule will be lowest near its isoelectric point and increase at pH values above the carboxyl pKa and below the pyrazole pKa.[13]

Experimental Determination of Solubility

It is crucial to distinguish between two types of solubility: thermodynamic and kinetic.[14]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true saturation concentration of a compound in a solvent at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent for an extended period (e.g., 24-72 hours).[9][11] This value is critical for pre-formulation and understanding the compound's intrinsic properties.[9]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution under non-equilibrium conditions after a DMSO stock solution is rapidly diluted into an aqueous buffer.[9][15] It is highly relevant for in vitro assays where precipitation can lead to erroneous results.[16]

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[14][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Experimental Workflow: Shake-Flask Method

G A Weigh Excess Solid Compound B Add Known Volume of DMSO A->B Step 1 C Equilibrate on Shaker (e.g., 24-48h at 25°C) B->C Step 2 D Phase Separation (Centrifuge or Filter 0.45µm PVDF) C->D Step 3 E Collect Supernatant/Filtrate D->E Step 4 F Prepare Serial Dilutions E->F Step 5 G Quantify by HPLC-UV F->G Step 6 H Calculate Solubility G->H Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of solid 2-(1H-pyrazole-3-amido)benzoic acid to a series of glass vials. The excess should be clearly visible to ensure saturation is possible.[18]

  • Solvent Addition: Add a precise volume of DMSO to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (24 to 72 hours) to ensure equilibrium is reached.[18][19]

    • Causality Insight: This extended time is critical to overcome the kinetic barriers of dissolution and ensure the measured concentration reflects true thermodynamic equilibrium, not a supersaturated or incompletely dissolved state.[18]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.

    • Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Method B: Filter the suspension using a syringe filter (e.g., 0.45 µm PVDF).

    • Self-Validation Check: Using a low-binding filter material like PVDF is crucial to prevent loss of the analyte due to non-specific binding, which would lead to an underestimation of solubility.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant or filtrate. Dilute it serially with DMSO. Quantify the concentration against a standard curve of known concentrations using a validated HPLC-UV method.

  • Data Reporting: Report the solubility in units of mg/mL or mM. The presence of remaining solid in the vial validates that saturation was achieved.[17]

Protocol 2: Kinetic Solubility by Nephelometry

This high-throughput method assesses the tendency of a compound to precipitate when its DMSO stock solution is diluted into an aqueous buffer.[9][15] It measures turbidity via light scattering.[20]

Experimental Workflow: Nephelometry

G A Prepare 10 mM DMSO Stock of Compound B Dispense DMSO Stock into 96-well Plate (e.g., 2µL) A->B Step 1 C Add Aqueous Buffer (e.g., 198µL) to achieve final concentrations B->C Step 2 D Mix and Incubate (e.g., 2h at 25°C) C->D Step 3 E Measure Light Scattering (Nephelometer) D->E Step 4 F Determine Precipitation Threshold E->F Step 5

Caption: Workflow for Kinetic Solubility Determination.

Detailed Steps:

  • Stock Solution: Prepare a high-concentration stock solution of 2-(1H-pyrazole-3-amido)benzoic acid in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.[15] A serial dilution of the stock may be performed to test a range of concentrations.

  • Buffer Addition: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to reach the final desired compound concentrations (e.g., 100 µM with 1% final DMSO concentration).

    • Causality Insight: The rapid change in solvent environment from organic (DMSO) to aqueous forces the compound to either remain in solution or precipitate. The final DMSO percentage is critical and should be kept consistent with downstream biological assays.

  • Incubation: Incubate the plate for a defined period, typically 1-2 hours, at room temperature.[15]

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from insoluble particles.[21]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering (turbidity) compared to a negative control (DMSO + buffer).[20]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. Below is a hypothetical data table illustrating how results for 2-(1H-pyrazole-3-amido)benzoic acid could be presented.

Table 1: Solubility Profile of 2-(1H-pyrazole-3-amido)benzoic acid

ParameterMethodSolvent/MediumTemperature (°C)ResultUnits
Thermodynamic Solubility Shake-Flask100% DMSO25>200 (est.)mg/mL
Kinetic Solubility NephelometryPBS, pH 7.4 (1% DMSO)2575µM

Interpretation:

  • A high thermodynamic solubility in pure DMSO is expected and confirms its suitability as a solvent for stock solutions. The ">200 mg/mL" indicates that the compound is very soluble, and the upper limit may not have been reached.

  • The kinetic solubility of 75 µM in aqueous buffer is the more functionally relevant value for planning in vitro cell-based assays. It indicates that test concentrations should ideally be kept below this threshold to avoid compound precipitation, which could lead to inaccurate pharmacology data.

Conclusion

Characterizing the solubility of 2-(1H-pyrazole-3-amido)benzoic acid in DMSO is a foundational step in its evaluation as a potential drug candidate. This guide outlines the essential distinction between thermodynamic and kinetic solubility and provides robust, validated protocols for their determination. The shake-flask method provides the true equilibrium solubility value, essential for formulation, while high-throughput nephelometry offers a critical kinetic solubility threshold for designing reliable in vitro experiments. By applying these methods and understanding the causality behind each step, researchers can generate high-quality, reproducible data, enabling informed decisions in the complex process of drug discovery.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • BMG LABTECH. (2023, April 6).
  • Verma, M., & Kumar, S. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • Pion Inc. (2024, October 22). Drug solubility and permeability.
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  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed, 13(11), 3495-505.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Lund University Publications. (n.d.).
  • Petruševska, M., & Urleb, U. (2019).
  • American Pharmaceutical Review. (2013, April 2).
  • Chem-sino. (2024, September 9).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • gChem. (n.d.). Pharmaceuticals.
  • U.S.
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  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Emerald Cloud Lab. (2025, August 27).
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • JRC Publications Repository. (n.d.).
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  • NIST. (n.d.). Benzoic acid, 2-amino-, phenylmethyl ester.
  • Doc Brown's Chemistry. (n.d.).
  • Chem-Impex. (n.d.). 2-(1H-Pyrazol-1-yl)benzoic acid.
  • ChemScene. (n.d.). 3-(1-Methyl-1h-pyrazole-5-amido)benzoic acid.
  • PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid.

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Foundational

Biological Targets and Medicinal Chemistry of the 2-(1H-Pyrazole-3-amido)benzoic Acid Scaffold

This guide provides a comprehensive technical analysis of the 2-(1H-pyrazole-3-amido)benzoic acid scaffold (CAS: 405278-63-9), a privileged pharmacophore in medicinal chemistry.[1] It details the biological targets, mech...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 2-(1H-pyrazole-3-amido)benzoic acid scaffold (CAS: 405278-63-9), a privileged pharmacophore in medicinal chemistry.[1] It details the biological targets, mechanism of action, and experimental validation protocols for researchers in drug discovery.

[1]

Executive Summary

2-(1H-pyrazole-3-amido)benzoic acid (also known as N-(2-carboxyphenyl)-1H-pyrazole-3-carboxamide) represents a critical "privileged scaffold" in drug design.[1] Its structure combines an anthranilic acid (2-aminobenzoic acid) moiety with a pyrazole-3-carboxylic acid via an amide linkage.[1] This specific connectivity allows the molecule to adopt a pseudo-ring conformation through intramolecular hydrogen bonding, mimicking the binding modes of ATP in kinases or specific substrates in transporter proteins.

Key Biological Targets:

  • URAT1 (SLC22A12): A primary target for the treatment of hyperuricemia and gout.[1]

  • Ryanodine Receptors (RyR): A target for modulation of calcium signaling (highly relevant in toxicology and agrochemistry).[1]

  • Serine/Threonine Kinases (Pim/Aurora): Emerging targets where the scaffold acts as a hinge-binding ATP mimetic.[1]

Chemical Identity & Structural Biology[1]

The Pharmacophore

The scaffold consists of three distinct domains that facilitate target binding:[1]

  • Domain A (Benzoic Acid): The carboxylic acid functions as a key polar anchor, often forming salt bridges with arginine or lysine residues in the target active site (e.g., Arg477 in URAT1).[1]

  • Domain B (Amide Linker): Provides a rigid spacer and hydrogen bond donor/acceptor sites.[1] It facilitates a planar conformation via an intramolecular H-bond between the amide NH and the pyrazole nitrogen or the carboxylate.[1]

  • Domain C (Pyrazole): A bioisostere for phenyl or heteroaryl rings, capable of

    
    -stacking and hydrogen bonding.[1]
    
Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity and potential interaction points.

Pharmacophore Scaffold 2-(1H-pyrazole-3-amido) benzoic acid Benzoic Benzoic Acid Moiety (Ionic Anchor) Scaffold->Benzoic Amide Amide Linker (H-Bond Donor/Acceptor) Scaffold->Amide Pyrazole Pyrazole Ring (Hinge Binder / Pi-Stacking) Scaffold->Pyrazole Target_Arg Target Residue (e.g., Arg477 in URAT1) Benzoic->Target_Arg Salt Bridge Target_Backbone Target Backbone Amide->Target_Backbone H-Bond Target_Hydrophobic Hydrophobic Pocket Pyrazole->Target_Hydrophobic Pi-Interaction

Figure 1: Pharmacophore dissection of the 2-(1H-pyrazole-3-amido)benzoic acid scaffold showing key interaction vectors.

Primary Biological Target: Urate Transporter 1 (URAT1)[1]

Therapeutic Context

URAT1 (SLC22A12) is a renal organic anion transporter responsible for the reabsorption of uric acid from the proximal tubule.[1] Inhibition of URAT1 promotes uric acid excretion (uricosuric effect), making it a validated mechanism for treating hyperuricemia and gout .[1]

Mechanism of Action

Derivatives of 2-(1H-pyrazole-3-amido)benzoic acid function as potent, competitive inhibitors of URAT1.[1]

  • Binding Mode: The benzoic acid carboxylate mimics the urate anion, engaging the substrate recognition site.[1] The pyrazole-amide extension occupies the hydrophobic channel, blocking the conformational change required for transport.

  • Efficacy: Optimized analogs (e.g., N-substituted pyrazoles) demonstrate IC

    
     values in the low micromolar to nanomolar range (IC
    
    
    
    < 5
    
    
    M).[1]
URAT1 Signaling & Inhibition Pathway[1]

URAT1_Pathway cluster_0 Renal Reabsorption Mechanism Lumen Tubular Lumen (Urine) Cell Proximal Tubule Cell Blood Blood / Interstitium Urate_L Urate (Filtered) URAT1 URAT1 Transporter (SLC22A12) Urate_L->URAT1 Substrate Urate_C Intracellular Urate URAT1->Urate_C Reabsorption Inhibitor Pyrazole-Amido-Benzoic Acid (Inhibitor) Inhibitor->URAT1 Blocks Transport (Competitive Inhibition) GLUT9 GLUT9 (Basolateral Efflux) Urate_C->GLUT9 GLUT9->Blood

Figure 2: Mechanism of URAT1 inhibition by pyrazole-amido-benzoic acid derivatives, preventing urate reabsorption.[1]

Secondary Targets: Kinases & Ryanodine Receptors[1]

Ryanodine Receptors (RyR)

While primarily known in agrochemistry (e.g., Chlorantraniliprole), the anthranilic diamide motif is a potent modulator of RyRs.[1]

  • Relevance: In toxicology and cross-species drug design, this scaffold can activate RyRs, causing uncontrolled calcium release from the sarcoplasmic reticulum.[1]

  • Selectivity: Human RyR selectivity vs. insect RyR is determined by the specific substituents on the pyrazole and benzene rings.[1] The unsubstituted acid (CAS 405278-63-9) serves as the core template for these modulators.[1]

Kinase Inhibition (Pim / FLT3)

The pyrazole-carboxamide motif is a known hinge-binding element in kinase inhibitors.[1]

  • Interaction: The pyrazole nitrogen and the amide NH/CO form a donor-acceptor pair that binds to the ATP-binding hinge region of kinases like FLT3 (Acute Myeloid Leukemia target) and Pim-1 .[1]

  • Structural Role: The benzoic acid moiety extends into the solvent-exposed region or the back pocket, improving solubility and specificity.[1]

Experimental Validation Protocols

Protocol: URAT1 Inhibition Assay (In Vitro)

Objective: Determine the IC


 of the compound against human URAT1.[1]

Materials:

  • HEK293 cells stably transfected with hURAT1 (SLC22A12).[1]

  • 
    C-Uric acid (Radiolabeled substrate).[1]
    
  • Lysis buffer (0.1 N NaOH).[1]

  • Scintillation counter.[1]

Workflow:

  • Cell Seeding: Seed hURAT1-HEK293 cells in 24-well plates (poly-D-lysine coated) and culture for 48 hours until confluent.

  • Pre-Incubation: Wash cells with HBSS (Hank's Balanced Salt Solution).[1] Incubate with varying concentrations of the test compound (0.01

    
    M – 100 
    
    
    
    M) for 15 minutes at 37°C.
  • Uptake Phase: Add

    
    C-Uric acid (final concentration 5-10 
    
    
    
    M) to the wells. Incubate for exactly 5 minutes at 37°C.
  • Termination: Rapidly aspirate the buffer and wash cells 3x with ice-cold HBSS to stop transport.

  • Lysis & Detection: Lyse cells with 0.1 N NaOH. Transfer lysate to scintillation vials and measure radioactivity (CPM).

  • Data Analysis: Calculate % inhibition relative to DMSO control. Fit data to a non-linear regression model (Sigmoidal dose-response) to determine IC

    
    .[1]
    
Protocol: General Synthesis of the Scaffold

Reaction Type: Amide Coupling (Schotten-Baumann or HATU-mediated).[1]

  • Starting Materials: Anthranilic acid (2-aminobenzoic acid) + 1H-pyrazole-3-carboxylic acid.[1]

  • Activation: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 30 min.

  • Coupling: Add anthranilic acid (1.0 eq). Stir at Room Temperature for 12-16 hours.

  • Workup: Dilute with water. Adjust pH to ~4 with 1N HCl to precipitate the product (as the free acid).

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/Water.[1]

Summary of Quantitative Data

ParameterValue / DescriptionRelevance
Scaffold Name 2-(1H-pyrazole-3-amido)benzoic acidCore Pharmacophore
CAS Number 405278-63-9Identification
Primary Target URAT1 (SLC22A12)Hyperuricemia / Gout
Target IC

< 5

M (Optimized Derivatives)
Potency Benchmark
Secondary Target Ryanodine Receptor (RyR) Calcium Signaling
Key Interaction Salt Bridge (Carboxylate) + H-Bond (Amide)Binding Mechanism

References

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. European Journal of Medicinal Chemistry, 2025.[1]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 2019.[1][2]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists. Journal of Medicinal Chemistry, 2022.[1][3] [1]

  • Anthranilic diamides as Ryanodine Receptor Activators.Bioorganic & Medicinal Chemistry Letters. (General Reference for Scaffold Class).

Sources

Exploratory

The 2-(1H-Pyrazole-3-amido)benzoic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-(1H-pyrazole-3-amido)benzoic acid core is a testament to the power of privileged structures in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1H-pyrazole-3-amido)benzoic acid core is a testament to the power of privileged structures in medicinal chemistry. This guide provides a comprehensive exploration of its history, synthesis, and multifaceted applications in drug discovery. We delve into the evolution of this scaffold from a versatile building block to the cornerstone of potent and selective modulators of diverse biological targets, including kinases and ion transporters. Through detailed synthetic protocols, structure-activity relationship (SAR) analyses, and elucidation of relevant signaling pathways, this document serves as a technical resource for researchers aiming to leverage the therapeutic potential of this remarkable chemical entity.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous clinically successful drugs.[2] The fusion of this versatile heterocycle with a benzoic acid moiety via an amide linker gives rise to the 2-(1H-pyrazole-3-amido)benzoic acid core. This arrangement creates a structurally rigid yet conformationally adaptable molecule with strategically positioned hydrogen bond donors and acceptors, making it an ideal candidate for targeting a wide array of biological macromolecules.

While the precise genesis of the unsubstituted parent scaffold is difficult to pinpoint in the annals of medicinal chemistry, its derivatives have emerged as critical components in the development of novel therapeutics. This guide will trace the scientific narrative of this scaffold, not as a monolithic entity, but through the lens of its most successful applications, showcasing its remarkable adaptability and enduring relevance in the quest for new medicines.

General Synthesis of the 2-(1H-pyrazole-3-amido)benzoic Acid Core

The construction of the 2-(1H-pyrazole-3-amido)benzoic acid scaffold is primarily achieved through a convergent synthesis strategy. This involves the preparation of the two key building blocks, a 1H-pyrazole-3-carboxylic acid and a derivative of 2-aminobenzoic acid (anthranilic acid), followed by their coupling via amide bond formation.

Synthesis of 1H-Pyrazole-3-carboxylic Acid Derivatives

A common and versatile method for the synthesis of substituted 1H-pyrazole-3-carboxylic acids involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Variations in both starting materials allow for the introduction of diverse substituents on the pyrazole ring, which is crucial for modulating the pharmacological properties of the final compounds.

Experimental Protocol: Synthesis of 1H-Pyrazole-3-carboxylic Acid

  • Reaction Setup: To a solution of diethyl acetylenedicarboxylate (1.0 eq) in ethanol, add a solution of hydrazine hydrate (1.1 eq) in ethanol dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux for 2-4 hours.

  • Purification: After cooling to room temperature, acidify the reaction mixture with 2N HCl to a pH of approximately 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1H-pyrazole-3-carboxylic acid.

Amide Coupling to form the Core Scaffold

The crucial amide bond formation is typically achieved using standard peptide coupling reagents. The choice of coupling agent and reaction conditions can be optimized to ensure high yields and purity of the final product.

Experimental Protocol: Synthesis of 2-(1H-pyrazole-3-amido)benzoic Acid

  • Activation of the Carboxylic Acid: To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add 2-aminobenzoic acid (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(1H-pyrazole-3-amido)benzoic acid.[3][4]

Therapeutic Applications and Structure-Activity Relationships

The 2-(1H-pyrazole-3-amido)benzoic acid scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets. The following sections will highlight its application in two major areas: as urate transporter 1 (URAT-1) inhibitors for the treatment of hyperuricemia and as kinase inhibitors for oncology and inflammatory diseases.

URAT-1 Inhibitors for Hyperuricemic Nephropathy

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout and can lead to hyperuricemic nephropathy (HN).[5] Urate transporter 1 (URAT-1), a protein located in the renal proximal tubules, is a major transporter responsible for the reabsorption of uric acid from the filtrate back into the blood.[6][7] Inhibition of URAT-1 is therefore a promising therapeutic strategy for reducing serum uric acid levels.

Recently, a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids were designed and synthesized as potent URAT-1 inhibitors.[5] These compounds were developed through a bioisosteric replacement strategy, where the indole core of a known URAT-1 inhibitor was replaced with a pyrazole moiety.

Mechanism of URAT-1 Inhibition

URAT-1 functions as an anion exchanger, reabsorbing uric acid in exchange for other organic anions.[8] Inhibitors of URAT-1 bind to the transporter, preventing the uptake of uric acid from the renal tubule, thereby increasing its excretion in the urine.

URAT1_Mechanism cluster_membrane Renal Proximal Tubule Cell Membrane URAT1 URAT-1 Transporter Extracellular (Tubular Lumen) Intracellular OrganicAnion_Cell Organic Anion URAT1:f1->OrganicAnion_Cell Efflux UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1:f0 Reabsorption Inhibitor 2-(1H-pyrazole-3-amido)benzoic acid derivative Inhibitor->URAT1 Binding and Inhibition

Caption: Mechanism of URAT-1 mediated uric acid reabsorption and its inhibition.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid scaffold has provided valuable insights into the structural requirements for potent URAT-1 inhibition.

CompoundR1 (on Pyridine)R2 (on Benzoic Acid)URAT-1 IC50 (µM)[5]
Lead Compound HH3.36
Derivative A 4-MeH5.21
Derivative B H5-Cl2.89
Derivative C H5-F1.78

Table 1: SAR of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid derivatives as URAT-1 inhibitors.

The SAR data suggests that:

  • Small electron-withdrawing groups at the 5-position of the benzoic acid ring, such as fluorine and chlorine, enhance inhibitory activity.

  • Substitution on the pyridine ring is generally not well-tolerated.

Kinase Inhibitors

The pyrazole-amide scaffold is a well-established pharmacophore for the development of kinase inhibitors.[9] The ability of the N-H of the amide and the pyrazole ring to form key hydrogen bond interactions with the hinge region of the kinase active site is a critical feature of this class of inhibitors. Derivatives of 2-(1H-pyrazole-3-amido)benzoic acid have been explored as inhibitors of several kinase families, including c-Jun N-terminal kinases (JNK), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDK).

JNK Signaling Pathway and Inhibition

The JNK signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[5][10] Dysregulation of the JNK pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis Inhibitor Pyrazole-amide Inhibitor Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling pathway and the point of intervention by pyrazole-amide inhibitors.

ALK Signaling Pathway and Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[6][11] Aberrant ALK activity, often due to chromosomal rearrangements, is a key driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[9][12]

ALK_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Inhibitor Pyrazole-amide Inhibitor Inhibitor->ALK Inhibition

Caption: Overview of the ALK signaling pathway and its inhibition.

CDK Signaling Pathway and Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[13][14] The aberrant activity of CDKs is a hallmark of cancer, making them attractive targets for therapeutic intervention.

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Inhibitor Pyrazole-amide Inhibitor Inhibitor->CyclinD_CDK46 Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: Crystallization &amp; Solid-State Control of 2-(1H-pyrazole-3-amido)benzoic acid

This Application Note is designed for process chemists and pharmaceutical scientists optimizing the solid-state isolation of 2-(1H-pyrazole-3-amido)benzoic acid (also referred to as N-(2-carboxyphenyl)-1H-pyrazole-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical scientists optimizing the solid-state isolation of 2-(1H-pyrazole-3-amido)benzoic acid (also referred to as N-(2-carboxyphenyl)-1H-pyrazole-3-carboxamide).

The protocols below synthesize principles from anthranilic acid derivative processing and pyrazole chemistry, focusing on the molecule's amphoteric nature and hydrogen-bonding potential.

Executive Summary & Physicochemical Profile

2-(1H-pyrazole-3-amido)benzoic acid is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals (e.g., anthranilic diamides). Its structure features three distinct functionalities that dictate its crystallization behavior:

  • Carboxylic Acid (Benzoic moiety): Provides pH-dependent solubility (pKa ~4–5).

  • Amide Linkage: A rigid donor/acceptor site promoting strong intermolecular hydrogen bonding, often leading to high melting points and low solubility in non-polar solvents.

  • Pyrazole Ring: A weak base/acid system capable of tautomerism and additional

    
     stacking interactions.
    

Key Challenges:

  • Oiling Out: The amide moiety can cause liquid-liquid phase separation (LLPS) in mixed solvent systems if supersaturation is generated too rapidly.

  • Polymorphism: The competition between acid-acid dimers (benzoic acid motif) and acid-amide/pyrazole heterosynthons often results in multiple crystal forms (needles vs. blocks).

  • Solvate Formation: The pyrazole nitrogen is a ready acceptor for water or alcohols.

Solubility Profile (Estimated)
Solvent SystemSolubility BehaviorUtility
Water (pH < 3) InsolubleAnti-solvent / Wash
Water (pH > 8) Soluble (as Carboxylate salt)Feedstock for Reactive Crystallization
DMSO / DMF High SolubilityGood for initial dissolution; requires anti-solvent
Ethanol / MeOH Moderate (Temp. dependent)Ideal for Cooling Crystallization
Toluene / Heptane InsolubleAnti-solvents

Methodology 1: Reactive Crystallization (pH Swing)

Best For: Primary isolation from crude synthesis mixtures; removal of inorganic salts and unreacted amines.

Principle

This method utilizes the carboxylic acid functionality.[1] The molecule is dissolved as a water-soluble salt (using NaOH) and then precipitated by controlled acidification. This "chemical cooling" drives supersaturation via ionization change rather than temperature.

Protocol

Reagents: 1M NaOH, 1M HCl, Deionized Water.

  • Dissolution: Suspend the crude solid in 5 volumes of water.

  • Salt Formation: Slowly add 1M NaOH with stirring until the pH reaches 9.0 – 10.0 . The solution should become clear as the sodium salt forms.

    • Checkpoint: If solids remain, filter the solution through a 0.45 µm membrane to remove insoluble impurities (e.g., inorganic catalysts).

  • Nucleation Point: Heat the solution to 40°C (to prevent oiling out upon initial acid contact).

  • Acidification (Step 1): Add 1M HCl slowly via a dosing pump (rate: 0.5 eq/hr) until the solution turns slightly cloudy (metastable zone limit, typically pH ~6.0). Hold for 30 minutes to allow stable seed crystals to form.

  • Growth Phase (Step 2): Continue adding 1M HCl until pH reaches 2.0 – 2.5 .

  • Digestion: Cool to 20°C and stir for 2 hours. This "Ostwald ripening" phase removes fines and improves filterability.

  • Isolation: Filter under vacuum. Wash the cake with 2 volumes of acidic water (pH 3) followed by 1 volume of cold ethanol (to displace water and aid drying).

Methodology 2: Cooling Crystallization (Polymorph Control)

Best For: Final API purification, controlling crystal habit (morphology), and ensuring thermodynamic stability.

Principle

A binary solvent system (Ethanol/Water) is used. Ethanol provides temperature-dependent solubility, while water acts as a weak anti-solvent to steepen the solubility curve, maximizing yield.

Protocol

Solvent System: Ethanol : Water (80:20 v/v).

  • Slurry Setup: Charge 10g of dried crude material into a jacketed reactor.

  • Dissolution: Add 15 volumes of Ethanol/Water (80:20). Heat to reflux (~78°C) .

    • Note: Ensure complete dissolution. If haze persists, hot filtration is required.

  • Cooling Profile (Critical):

    • Rapid Cool: Cool from 78°C to 65°C at 1.0°C/min (getting close to saturation).

    • Seeding: At 65°C, add 0.5 wt% of pure seed crystals (if available).

    • Slow Cool: Cool from 65°C to 50°C at 0.1°C/min . Slow cooling here prevents secondary nucleation and promotes growth on seeds.

    • Linear Cool: Cool from 50°C to 5°C at 0.5°C/min.

  • Maturation: Hold at 5°C for 4 hours.

  • Filtration: Filter the slurry. Wash with cold (0°C) Ethanol/Water (50:50).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on the purity and state of the starting material.

CrystallizationWorkflow Start Crude 2-(1H-pyrazole-3-amido)benzoic acid PurityCheck Purity Analysis (HPLC) Start->PurityCheck LowPurity Purity < 95% High Inorganic Content PurityCheck->LowPurity Dirty Input HighPurity Purity > 95% Polymorph Control Needed PurityCheck->HighPurity Clean Input Method1 Method 1: Reactive Crystallization (pH Swing) LowPurity->Method1 Method2 Method 2: Cooling Crystallization (EtOH/Water) HighPurity->Method2 Step1_Dissolve Dissolve in NaOH (pH 10) Method1->Step1_Dissolve Step2_Reflux Dissolve in EtOH/Water @ 78°C Method2->Step2_Reflux Step1_Filter Filter Insolubles Step1_Dissolve->Step1_Filter Step1_Acidify Slow Acidification to pH 2 Step1_Filter->Step1_Acidify Final Pure Crystalline Solid (Target Polymorph) Step1_Acidify->Final Step2_Seed Seed @ Metastable Zone Step2_Reflux->Step2_Seed Step2_Cool Controlled Cooling Ramp Step2_Seed->Step2_Cool Step2_Cool->Final

Figure 1: Decision tree for selecting between Reactive Crystallization (purification focus) and Cooling Crystallization (polymorph focus).

Characterization & Quality Control

To validate the success of the crystallization, the following analytical suite is mandatory.

TechniquePurposeAcceptance Criteria
PXRD (Powder X-Ray Diffraction) Polymorph IdentificationMatch to reference pattern; no extra peaks.
DSC (Differential Scanning Calorimetry) Thermal purity & SolvatesSharp endotherm (Melting Point). Broad peaks indicate solvates or amorphous content.
HPLC (High-Performance Liquid Chromatography) Chemical Purity> 99.0% Area; removal of specific impurities.
TGA (Thermogravimetric Analysis) Residual Solvent< 0.5% weight loss (unless a stoichiometric hydrate is desired).
Troubleshooting Guide
  • Issue: Material oils out (forms a sticky gum) instead of crystallizing.

    • Cause: Supersaturation is too high or temperature is too high during anti-solvent addition.

    • Fix: Increase the seed loading. Reduce the cooling rate. Add a "hold" step at the cloud point.

  • Issue: Low Yield.

    • Cause: Final solubility is too high.

    • Fix: Lower the final temperature to 0°C. Increase the ratio of Water (anti-solvent) in Method 2. Check pH in Method 1 (ensure pH < 2.5).

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Nangia, A. (2008). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research. Link (Relevant for amide conformation analysis).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • FDA Guidance for Industry. (2007). "ANDAs: Pharmaceutical Solid Polymorphism." Link (Regulatory context for polymorph control).

Sources

Application

microwave-assisted synthesis of 2-(1H-pyrazole-3-amido)benzoic acid

Application Note: Microwave-Assisted Synthesis of 2-(1H-pyrazole-3-amido)benzoic Acid Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 2-(1H-pyrazole-3-amido)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(1H-pyrazole-3-amido)benzoic Acid

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-(1H-pyrazole-3-amido)benzoic acid . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for benzoxazinones or functioning directly as a kinase inhibitor (e.g., FLT3, CDK) and urate transporter inhibitor.

Traditional thermal synthesis of this moiety (refluxing anthranilic acid with acid chlorides) is often plagued by long reaction times (12–24 hours), low yields due to benzoxazinone cyclization, and difficult purification. This microwave protocol utilizes HATU-mediated activation to achieve rapid conversion (<20 mins) with suppressed side-reactions, ensuring high fidelity for library generation in drug discovery.

Chemistry & Mechanism

Reaction Scheme

The synthesis involves the acylation of the aniline nitrogen of anthranilic acid (1) by 1H-pyrazole-3-carboxylic acid (2) .

  • Reagents: Anthranilic acid, 1H-pyrazole-3-carboxylic acid, HATU (Coupling Agent), DIPEA (Base).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Conditions: Microwave Irradiation, 80°C, 15 minutes.

Mechanistic Insight
  • Activation: The carboxyl group of the pyrazole is deprotonated by DIPEA and attacks the HATU, forming an activated O-azabenzotriazole ester.

  • Coupling: The nucleophilic amine of the anthranilic acid attacks the activated ester.

  • Selectivity Control: Microwave heating provides rapid energy transfer, overcoming the activation energy for the intermolecular amide bond formation faster than the competing intramolecular cyclization (which would form the benzoxazinone).

ReactionMechanism Start Reagents: Anthranilic Acid + Pyrazole Acid Activation Activation: Formation of Active Ester (HATU/DIPEA) Start->Activation DIPEA, RT Transition Transition State: Nucleophilic Attack (Microwave Energy) Activation->Transition MW, 80°C Product Product: 2-(1H-pyrazole-3-amido)benzoic acid Transition->Product Kinetic Control SideProduct Side Reaction: Cyclization to Benzoxazinone (Overheating >120°C) Transition->SideProduct Thermodynamic Control

Figure 1: Reaction pathway distinguishing between the desired amide product and the potential benzoxazinone byproduct.

Equipment & Materials

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

    • Power Range: 0–300 W (Dynamic control).

    • Pressure Limit: 20 bar.

    • Vial Size: 2–5 mL microwave-transparent glass vials with crimp caps.

  • Analysis: LC-MS (C18 column), 1H NMR (400 MHz).

Reagents
ReagentMW ( g/mol )Equiv.Role
Anthranilic Acid 137.141.0Nucleophile
1H-Pyrazole-3-carboxylic Acid 112.091.1Electrophile
HATU 380.231.2Coupling Agent
DIPEA (Hünig's Base) 129.242.5Base
DMF (Anhydrous) --Solvent

Detailed Experimental Protocol

Step 1: Reaction Assembly
  • Weigh 137 mg (1.0 mmol) of Anthranilic Acid and 123 mg (1.1 mmol) of 1H-Pyrazole-3-carboxylic acid into a 5 mL microwave vial.

  • Add 456 mg (1.2 mmol) of HATU.

  • Add a magnetic stir bar.

  • Seal the vial with a septum cap.

  • Purge the vial with Nitrogen (

    
    ) for 30 seconds (optional but recommended to prevent oxidation).
    
  • Inject 3 mL of anhydrous DMF via syringe.

  • Inject 435 µL (2.5 mmol) of DIPEA dropwise while stirring. Note: The solution usually turns yellow.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Temperature: 80 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds

  • Absorption Level: High (due to polar DMF)

  • Cooling: On (post-reaction to 45 °C)

Expert Insight: Do not exceed 100°C. Temperatures >110°C favor the dehydration of the product into 2-(1H-pyrazol-3-yl)-4H-3,1-benzoxazin-4-one . If this cyclized product is observed, reduce temp to 60°C and extend time to 30 mins.

Step 3: Workup & Isolation
  • Transfer the reaction mixture to a 50 mL separatory funnel containing 20 mL of Ethyl Acetate (EtOAc) .

  • Wash the organic layer with 20 mL of 1M HCl (to remove unreacted amine and DIPEA). Caution: Product contains a carboxylic acid; maintain pH ~3–4 in the aqueous layer to keep the product protonated and in the organic phase.

  • Wash with 20 mL of Saturated LiCl solution (to remove DMF).

  • Wash with 20 mL of Brine .

  • Dry the organic layer over Anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure.

Step 4: Purification
  • Method A (Precipitation): Triturate the crude solid with cold Diethyl Ether (

    
    ) or Methanol. Filter the white/off-white solid.[1]
    
  • Method B (Flash Chromatography): If purity is <95%, purify via silica gel chromatography.

    • Eluent: DCM:MeOH (95:5) + 0.1% Acetic Acid.

    • Rf: ~0.4 in DCM:MeOH (9:1).

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, -COOH or Pyrazole NH).
      
    • 
       12.1 (s, 1H, Amide NH) – Diagnostic peak: Downfield shift indicates intramolecular H-bonding.
      
    • 
       8.6 (d, 1H, Anthranilic H-3).
      
    • 
       7.8 (d, 1H, Pyrazole H-5).
      
    • 
       6.9 (d, 1H, Pyrazole H-4).
      
  • LC-MS: Mass peak

    
    .
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Pyrazole NH interferenceUse 1-THP-protected pyrazole acid, then deprotect with dilute acid.
Cyclized Product (Benzoxazinone) Temperature too highReduce MW temp to 60–70°C; ensure water is present in workup to hydrolyze any ring formed.
Incomplete Reaction Steric hindranceIncrease HATU to 1.5 equiv; Extend time to 30 min.

Workflow Diagram

Workflow Prep Preparation Mix Reagents in DMF Add DIPEA MW Microwave Irradiation 80°C, 15 min, High Absorption Prep->MW Check In-Process Control (LC-MS) Complete Conversion? MW->Check Check->MW No (+5 min) Workup Workup Acidic Wash (1M HCl) Remove DMF (LiCl wash) Check->Workup Yes Purify Purification Trituration (Et2O) or Flash Column (DCM/MeOH) Workup->Purify Final Final Product 2-(1H-pyrazole-3-amido)benzoic acid Purify->Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Vertex Pharmaceuticals. (2025).[2] Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors.[3] European Journal of Medicinal Chemistry.[3] Link

  • Karakaya, A. (2025).[2][3][4][5] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.[5] Link

  • Biotage. (2023).[4] Microwave Synthesis of Amides: General Protocols. Biotage Applications.[4][5][6][7] Link

  • Zhang, Y., et al. (2020).[2] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. International Journal of Molecular Sciences. Link

  • Correa, G., et al. (2009). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society. Link

Sources

Method

Application Note: Precision Molecular Docking of 2-(1H-pyrazole-3-amido)benzoic Acid Scaffolds

Executive Summary & Scientific Rationale The scaffold 2-(1H-pyrazole-3-amido)benzoic acid represents a privileged structure in medicinal chemistry, particularly for the inhibition of URAT1 (SLC22A12) , a renal transporte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The scaffold 2-(1H-pyrazole-3-amido)benzoic acid represents a privileged structure in medicinal chemistry, particularly for the inhibition of URAT1 (SLC22A12) , a renal transporter critical for urate reabsorption and the management of hyperuricemia and gout. Recent cryo-EM resolutions of URAT1 (e.g., PDB: 9IRX, 9DKC) have revolutionized the structure-based drug design (SBDD) for this target, moving beyond homology models to atomic-resolution docking.

This protocol addresses the specific challenges of this ligand class:

  • Intramolecular Hydrogen Bonding (IMHB): The ortho-amido benzoic acid motif forms a pseudo-six-membered ring, significantly restricting conformational freedom.

  • Tautomeric Ambiguity: The pyrazole ring exists in dynamic equilibrium (1H- vs. 2H-), altering the hydrogen bond donor/acceptor profile.

  • Anionic Character: At physiological pH, the benzoic acid moiety is deprotonated, necessitating accurate electrostatic treatment in the binding pocket.

Ligand Intelligence & Preparation

Objective: Generate a bioactive conformation ensemble that accounts for internal electronic locking.

The "Pseudo-Ring" Conformation

The defining feature of 2-aminobenzoic acid (anthranilic acid) derivatives is the strong IMHB between the amide nitrogen (


) and the carboxylate oxygen (

or

). This interaction planarizes the benzene-amide junction.
  • Protocol:

    • 2D to 3D Conversion: Generate the initial 3D structure.

    • Conformational Search: Use a force field capable of accurate electrostatics (e.g., OPLS4 or MMFF94s).

    • Constraint Check: Verify that the low-energy conformers exhibit the

      
       distance of 1.8–2.2 Å. If the software generates twisted "high-energy" conformers, apply a torsional constraint of 
      
      
      
      to the
      
      
      dihedral.
Pyrazole Tautomerism

The 1H-pyrazole-3-carboxamide moiety can exist as the 1H- or 2H-tautomer.

  • 1H-tautomer: Nitrogen at position 1 is protonated (H-bond donor); Nitrogen at position 2 is an acceptor.

  • 2H-tautomer: Nitrogen at position 2 is protonated.

Recommendation: Do not assume a single tautomer. Generate both tautomeric states and dock them as separate ligands. The binding pocket of URAT1 is rich in polar residues (e.g., Arg477, Thr481) that may preferentially stabilize one form.

Ionization States (pH 7.4)
  • Benzoic Acid:

    
    . State: Deprotonated (COO-) . Total Charge: -1.
    
  • Pyrazole: Neutral.

  • Amide: Neutral.

Protein Preparation: URAT1 (SLC22A12)

Objective: Prepare the cryo-EM structure for docking, addressing the membrane environment and induced-fit nature.

Target Selection: Use PDB: 9IRX (Resolution 3.0 Å) or 9DKC . These structures capture URAT1 in the inward-facing conformation bound to inhibitors (benzbromarone/TD-3), which is the relevant state for inhibitor design.

Protocol Steps:
  • Import & Clean: Load PDB 9IRX. Remove solvent molecules and the co-crystallized ligand (benzbromarone) after defining the grid center.

  • Missing Atoms: The large extracellular loop (ECL) is often disordered. If residues >15 Å from the binding site are missing, capping them is sufficient. If active site residues are missing side chains, reconstruct them using a rotamer library.

  • Protonation (H-Bond Optimization):

    • Histidines: Check His residues in the transmembrane domain. If near the anionic ligand carboxylate, protonate to HIP (+1).

    • Arg/Lys: Ensure Arg477 and Arg420 are positively charged (crucial for salt-bridging with the benzoic acid).

  • Membrane Environment: While explicit membrane embedding is not required for standard docking, ensure the dielectric constant (

    
    ) in the scoring function reflects the hydrophobic transmembrane environment (often 
    
    
    
    rather than 80).

Docking Workflow (Graphviz Visualization)

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation (URAT1) cluster_Analysis Post-Docking Analysis Start Start: 2-(1H-pyrazole-3-amido)benzoic acid L1 Generate 3D Conformer (Force Field: OPLS4/MMFF94) Start->L1 L2 Tautomer Enumeration (1H- vs 2H-pyrazole) L1->L2 L3 Ionization (pH 7.4) Generate Anionic Species L2->L3 L4 IMHB Check (Ensure Planar Amide-Benzoate) L3->L4 Grid Grid Generation Center: Original Ligand Centroid Size: 25 x 25 x 25 Å L4->Grid P1 Import PDB: 9IRX (Inward-Facing State) P2 Remove Co-factors/Water P1->P2 P3 H-Bond Optimization (Focus: Arg477, Arg420) P2->P3 P3->Grid Dock Molecular Docking (Precision/XP Mode) Grid->Dock A1 Filter: Salt Bridge (COO- to Arg477/420) Dock->A1 A2 Filter: Pi-Stacking (Phe Cage Interactions) A1->A2 A3 Score & Rank A2->A3

Figure 1: Integrated workflow for docking 2-(1H-pyrazole-3-amido)benzoic acid into URAT1, highlighting the critical IMHB check and salt-bridge filtering.

Detailed Protocol Specifications

Grid Generation Parameters

The binding site of URAT1 is a large, hydrophobic cavity lined with a "Phenylalanine Cage" and positive charge clamps.

ParameterSettingRationale
Grid Center (X, Y, Z) Centroid of co-crystallized ligand (e.g., Benzbromarone in 9IRX)Ensures the search space covers the validated bioactive pocket.
Box Dimensions

Å
Large enough to accommodate the flexible "tail" of the inhibitor but small enough to converge.
Scaling Factor 0.8 (van der Waals)Slight softening of the potential allows the ligand to fit into the tight "inward-facing" occlusion without artificial clashes.
Constraints Optional: H-bond constraint on Arg477 Arg477 is critical for substrate recognition; constraining it forces the carboxylate to orient correctly.
Scoring & Validation

Do not rely solely on the docking score (e.g.,


). Use a Pharmacophore Filter  for post-processing:
  • Essential Interaction 1 (Salt Bridge): The carboxylate of the ligand must be within 4.0 Å of the guanidinium group of Arg477 or Arg420 .

  • Essential Interaction 2 (Pi-Stacking): The benzoic acid or pyrazole ring should show T-shaped or parallel stacking with Phe365 or Phe24 .

  • RMSD Validation: Re-dock the native ligand (Benzbromarone) from PDB 9IRX. A valid protocol must yield an RMSD

    
     Å relative to the crystal pose.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Ligand fails to dock Steric clash with "Inward-Facing" gate.Soften vdW radii by 10-20% or perform "Induced Fit Docking" (IFD) to allow side-chain flexibility (esp. Phe365).
Carboxylate points away from Arg Electrostatics are underestimated.Ensure the ligand is defined as -1 charge. Add a positional constraint or H-bond constraint to Arg477.
High Energy Conformations Amide bond twisted out of plane.Manually enforce the IMHB (Intramolecular H-bond) during ligand prep or penalize non-planar amide torsions.

References

  • Suo, Y., et al. (2025). Structure of URAT1 in complex with TD-3.[1] RCSB Protein Data Bank. PDB ID: 9DKC. Available at: [Link]

  • Guo, W.J., Wei, M., & Chen, L. (2025). Structure of human URAT1 bound with benzbromarone.[2][3] RCSB Protein Data Bank. PDB ID: 9IRX. Available at: [Link]

  • Dai, Y., & Lee, C.H. (2024). Transport mechanism and structural pharmacology of human urate transporter URAT1.[4] Nature Communications/RCSB PDB. PDB ID: 9B1G. Available at: [Link]

  • Kwon, Y., et al. (2006). Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory. Journal of Physical Chemistry A. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. European Journal of Medicinal Chemistry (2025).[5] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing cyclization during 2-(1H-pyrazole-3-amido)benzoic acid synthesis

Here is the technical support guide for preventing cyclization during 2-(1H-pyrazole-3-amido)benzoic acid synthesis. Welcome to the technical support center for the synthesis of 2-(1H-pyrazole-3-amido)benzoic acid and it...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for preventing cyclization during 2-(1H-pyrazole-3-amido)benzoic acid synthesis.

Welcome to the technical support center for the synthesis of 2-(1H-pyrazole-3-amido)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important scaffold. Our goal is to provide field-proven insights and robust protocols to help you navigate the primary challenge in this synthesis: the prevention of undesired intramolecular cyclization.

The amide coupling of a 1H-pyrazole-3-carboxylic acid with 2-aminobenzoic acid (anthranilic acid) is a crucial transformation for creating scaffolds used in various therapeutic areas, including urate transporter 1 (URAT-1) inhibitors.[1] However, the bifunctional nature of the anthranilic acid starting material and the resulting product creates a predisposition for a competing intramolecular cyclization, leading to the formation of a thermodynamically stable pyrazolo[1,5-a]quinazolin-5(4H)-one byproduct. This side reaction can significantly reduce the yield of the desired product and complicate purification.

This guide provides direct answers to common issues, explains the causality behind experimental choices, and offers validated protocols to ensure a successful and reproducible synthesis.

Visualizing the Reaction: Desired vs. Undesired Pathways

The core of the problem lies in controlling the reactivity to favor the intermolecular amide bond formation while suppressing the subsequent intramolecular cyclization. The diagram below illustrates the desired synthetic route versus the undesired cyclization pathway.

G cluster_start Starting Materials cluster_product Reaction Products SM1 1H-Pyrazole-3- carboxylic Acid DP Desired Product: 2-(1H-pyrazole-3-amido)benzoic acid SM1->DP Amide Coupling (Controlled Conditions) SM2 2-Aminobenzoic Acid (Anthranilic Acid) SM2->DP Amide Coupling (Controlled Conditions) UP Undesired Product: Pyrazolo[1,5-a]quinazolin-5(4H)-one DP->UP Intramolecular Cyclization (Heat, Strong Acid/Base, Prolonged Reaction Time)

Caption: Desired intermolecular coupling vs. undesired intramolecular cyclization.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is yielding primarily the cyclized pyrazolo[1,5-a]quinazolin-5(4H)-one. What is the most likely cause?

A1: The most common reason for excessive cyclization is high reaction temperature . The intramolecular cyclization reaction is an entropy-favored process that results in the loss of a water molecule. Supplying thermal energy dramatically accelerates this irreversible dehydration step. Many published procedures for the intentional synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones utilize high temperatures, often refluxing in solvents like ethanol or using reagents like POCl₃ at elevated temperatures to drive the cyclization to completion.[2]

Causality & Solution:

  • Mechanism: At higher temperatures, molecules have more kinetic energy, increasing the frequency and force of collisions. For the desired product, this provides the necessary activation energy for the amide nitrogen to attack the carboxylic acid carbonyl, leading to cyclization.

  • Corrective Action: Perform the amide coupling at a reduced temperature. Start the reaction at 0 °C (ice bath) and allow it to warm slowly to room temperature. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting materials are consumed to minimize the risk of product cyclization over time.

Q2: I'm seeing a significant amount of the cyclized byproduct even at room temperature. How can I optimize my coupling conditions?

A2: If cyclization is occurring even under controlled temperature, your choice of coupling reagent and additives is the next critical parameter to evaluate. Highly reactive acylating agents can over-activate the pyrazole carboxylic acid, and the reaction conditions they require may inadvertently promote the side reaction.

Causality & Solution: The goal is to form an active ester intermediate that is reactive enough to couple with the aniline amine but not so reactive that it promotes side reactions or requires harsh conditions. The addition of reagents like 1-hydroxybenzotriazole (HOBt) is crucial as they act as "reactivity buffers." They react with the initially formed highly reactive intermediate (e.g., an O-acylisourea from a carbodiimide) to form a more stable HOBt-active ester. This intermediate then reacts cleanly with the amine.[3]

Comparison of Common Coupling Reagents

Coupling Reagent SystemProsCons for this SynthesisRecommendation
EDC / HOBt Water-soluble urea byproduct (easy removal). Mild conditions.[4]Can be slower than other reagents.Highly Recommended. The gold standard for this transformation due to its mildness and proven efficacy.
HATU / DIPEA Very fast and efficient.Highly reactive; can sometimes lead to more side products if not carefully controlled. More expensive.Use with caution. Ensure low temperature (0 °C) and slow addition of reagents.
DCC / DMAP Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[5] Can be allergenic.Less ideal due to filtration challenges, but viable. EDC is preferred for easier workup.
Acid Chloride / Base Very high reactivity.Often too harsh. Can lead to multiple side reactions and requires stringent temperature control (-20 °C to 0 °C).Not recommended unless other methods fail.

Corrective Action: Switch to the EDC/HOBt coupling system in a polar aprotic solvent like DMF or DCM. This combination provides a good balance of reactivity and selectivity, minimizing the formation of the cyclized byproduct.

Q3: My desired product seems to be converting to the cyclized form during workup or purification. How can I prevent this?

A3: The desired product, 2-(1H-pyrazole-3-amido)benzoic acid, can be labile under certain conditions. Both acidic and strongly basic conditions, as well as prolonged exposure to silica gel, can catalyze the cyclization.

Causality & Solution:

  • Acidic Workup: An acidic wash (e.g., 1M HCl) will protonate the amide carbonyl, making it a more potent electrophile and accelerating the intramolecular attack by the amide nitrogen.

  • Purification: Silica gel is slightly acidic and has a large surface area. If the product remains on the column for an extended period, this can be sufficient to induce cyclization, especially with more polar, slow-moving eluent systems.

Corrective Action:

  • Workup: Avoid aqueous acid washes. Use a neutral (water, brine) or mildly basic (saturated NaHCO₃) wash to remove unreacted acid and additives.

  • Purification: Perform flash column chromatography as quickly as possible. Before loading the entire batch, spot a small amount of your crude product on a TLC plate and let it sit for 30-60 minutes next to a fresh spot to see if any degradation occurs. If instability is observed, consider alternative purification methods like recrystallization or preparative HPLC with a neutral mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the undesired cyclization?

A1: The cyclization is a classic example of an intramolecular nucleophilic acyl substitution, proceeding via a condensation mechanism.

G Start Amide Product Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Amide N on COOH) Product Cyclized Product + H₂O Intermediate->Product Proton Transfer & Dehydration

Caption: Simplified mechanism of intramolecular cyclization.

The process involves:

  • Activation: The carboxylic acid group is often activated via protonation under acidic conditions or simply by thermal energy.

  • Nucleophilic Attack: The lone pair of electrons on the amide nitrogen atom attacks the electrophilic carbonyl carbon of the carboxylic acid.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Proton Transfer & Elimination: A series of proton transfers occurs, leading to the elimination of a water molecule and the formation of the new five-membered ring fused to the quinazolinone system.

Q2: Which solvents are recommended for the initial amide coupling reaction?

A2: Anhydrous polar aprotic solvents are the best choice. They effectively dissolve the reactants and intermediates without interfering with the reaction. Recommended solvents include:

  • N,N-Dimethylformamide (DMF): Excellent solvating power for all components.

  • Dichloromethane (DCM): Good choice, especially for reactions run at or below room temperature. Easy to remove under vacuum.

  • Tetrahydrofuran (THF): Another viable option, though generally less polar than DMF.

Q3: How can I definitively confirm the identity of my product and detect the cyclized impurity?

A3: A combination of standard analytical techniques is recommended:

  • ¹H NMR Spectroscopy: The desired product will show a characteristic amide N-H proton and a carboxylic acid O-H proton (often a broad singlet). The cyclized product will lack the carboxylic acid proton, and the chemical shifts of the aromatic protons will change significantly due to the rigid, planar ring system.

  • Mass Spectrometry (MS): This is a powerful tool. The cyclized product will have a molecular weight that is 18.01 g/mol (the mass of H₂O) less than the desired product.

  • Infrared (IR) Spectroscopy: The desired product will exhibit C=O stretching frequencies for both the amide (~1650-1680 cm⁻¹) and the carboxylic acid (~1700-1730 cm⁻¹). The cyclized product will show a characteristic imide or cyclic amide C=O stretch, and the broad O-H stretch from the carboxylic acid will be absent.

Recommended Experimental Protocol

This protocol utilizes a mild and reliable EDC/HOBt coupling method designed to maximize the yield of the desired product while minimizing cyclization.

G N1 Step 1: Dissolve Reactants - Pyrazole-3-carboxylic acid (1.0 eq) - 2-Aminobenzoic acid (1.1 eq) - HOBt (1.2 eq) - In anhydrous DMF under N₂ N2 Step 2: Cool to 0 °C - Use an ice/water bath N1->N2 N3 Step 3: Add Coupling Reagent - Add EDC·HCl (1.2 eq) portion-wise - Maintain temperature at 0 °C N2->N3 N4 Step 4: Reaction - Stir at 0 °C for 2 hours - Allow to warm to RT - Stir for 12-16 hours N3->N4 N5 Step 5: Monitor Progress - Use TLC or LC-MS - Stop when starting acid is consumed N4->N5 N6 Step 6: Workup - Dilute with EtOAc - Wash with H₂O, then sat. NaHCO₃, then brine N5->N6 N7 Step 7: Isolate & Purify - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via flash chromatography N6->N7

Caption: Recommended workflow for minimizing cyclization.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-pyrazole-3-carboxylic acid (1.0 equivalent), 2-aminobenzoic acid (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration relative to the limiting reagent). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) to the cooled solution in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% MeOH in DCM or 50% EtOAc in hexanes) or LC-MS until the pyrazole-3-carboxylic acid is fully consumed.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 2-(1H-pyrazole-3-amido)benzoic acid.

References

  • Micale, N., et al. (2014). Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. PMC. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bollini, M., et al. (2011). Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for coupling reagents and reaction conditions).
  • Ismail, M. M. F., et al. (2004). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Patent CN113354651B. (2022). Pyrazolo [1,5-a] quinazoline derivative and application thereof in preparation of medicines. Google Patents.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Available at: [Link]

  • Shukla, N. M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Pyrazole-Amido Benzoic Acid Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazole-amido benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazole-amido benzoic acids, a scaffold of significant interest in medicinal chemistry. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to steric hindrance during amide bond formation.

Introduction: The Challenge of Steric Hindrance

The formation of an amide bond between a pyrazole carboxylic acid and an amino benzoic acid is a cornerstone reaction in the synthesis of numerous biologically active molecules. However, when bulky substituents are present on either the pyrazole ring or the benzoic acid moiety, steric hindrance can significantly impede the reaction, leading to low yields, incomplete conversion, or reaction failure. This guide will explore the underlying causes of these issues and provide field-proven strategies to overcome them.

Troubleshooting Guide & FAQs

Issue 1: Low to No Product Formation with Standard Coupling Reagents

Question: I am attempting to couple a sterically hindered 1,3,5-trisubstituted pyrazole-4-carboxylic acid with 2-amino-5-bromobenzoic acid using standard coupling reagents like HATU/DIPEA, but I am observing very low to no yield. What is the likely cause and how can I resolve this?

Answer:

This is a classic case of severe steric hindrance. The bulky groups on both your pyrazole carboxylic acid and the ortho-substituted aminobenzoic acid physically block the approach of the amine to the activated carboxylic acid intermediate.[1] Standard coupling reagents like HATU, HBTU, or EDC/HOBt form activated esters, but the steric congestion around the reaction centers prevents the nucleophilic attack of the weakly nucleophilic aniline.[1][2]

Recommended Strategies:
  • Activation to a More Reactive Species: The Acyl Halide Route. A highly effective strategy is to convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride.[1][3][4] This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hindered amine.

    • Acyl Chloride Formation: Treatment of the pyrazole carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding acyl chloride.[5][6][7][8][9] The gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[5]

    • Acyl Fluoride Formation: In situ generation of acyl fluorides using reagents such as XtalFluor-E, Deoxo-Fluor, or BTFFH offers a milder alternative.[1][3] Acyl fluorides are less sterically demanding than their corresponding activated esters, facilitating the approach of the hindered amine.[3]

  • Employing More Potent Coupling Reagents. While standard reagents may fail, more powerful phosphonium-based reagents like PyBOP or PyAOP have shown success in coupling sterically demanding substrates.[1][10][11] These reagents form highly reactive acyloxyphosphonium intermediates.

  • Elevated Temperatures and Microwave Assistance. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis is particularly effective in rapidly delivering energy to the reaction mixture, often leading to significantly reduced reaction times and improved yields, especially in cases of steric hindrance.[12][13]

Issue 2: Incomplete Conversion Despite Using Stronger Coupling Reagents

Question: I've switched to using PyBOP for my sterically hindered pyrazole-amido benzoic acid synthesis. While I am seeing some product formation, the reaction stalls at around 50% conversion, even with extended reaction times. What could be the issue?

Answer:

Incomplete conversion in sterically hindered couplings, even with potent reagents, can often be attributed to a combination of factors including suboptimal reaction conditions and the inherent difficulty of the transformation.

Troubleshooting Steps:
  • Solvent Choice: The choice of solvent is critical. Highly polar aprotic solvents like DMF or NMP are generally preferred as they can help to solvate the charged intermediates and facilitate the reaction. However, for some catalytic systems, less polar solvents like toluene might be necessary.[14]

  • Base Selection: The choice and stoichiometry of the base are crucial. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is commonly used to activate the coupling reagent without competing in the reaction.[15] Ensure you are using an adequate excess of the base.

  • Additive Inclusion: Additives like HOBt or HOAt can act as acyl transfer catalysts, forming a more reactive intermediate that can then be attacked by the amine.[2][16][17] For particularly challenging couplings, HOAt is often more effective than HOBt.[11]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. This will help you determine if the reaction has genuinely stalled or is just proceeding very slowly.

Issue 3: Side Product Formation and Racemization

Question: My synthesis of a chiral pyrazole-amido benzoic acid is plagued by the formation of an unwanted epimer. How can I minimize racemization during the amide coupling step?

Answer:

Racemization is a significant concern when dealing with chiral carboxylic acids, especially under harsh reaction conditions or with certain coupling reagents. The mechanism often involves the formation of a symmetric intermediate, such as an oxazolone, which can then be protonated and deprotonated to lose its stereochemical integrity.

Strategies to Mitigate Racemization:
  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are generally considered to have a lower propensity for causing racemization compared to carbodiimides like DCC.[10][15][16] COMU is a newer generation coupling reagent that has shown excellent results with low epimerization.[10][18]

  • Additive Selection: The addition of HOBt or, more effectively, HOAt can significantly suppress racemization by trapping the activated carboxylic acid as a less reactive ester, which is then aminolyzed.[10][11]

  • Base and Temperature Control: Use a non-nucleophilic base like DIPEA and maintain the reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization.

  • Acyl Fluoride Route: The use of acyl fluorides is also known to be effective in minimizing racemization during the coupling of sterically hindered amino acids.[18]

Data Summary and Protocols

Table 1: Recommended Coupling Reagents for Sterically Hindered Systems
Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumFast reaction rates, low racemization.[10][15][16]Can be less effective for extremely hindered substrates.
PyBOP PhosphoniumHighly effective for hindered couplings.[1][10][11]Byproducts can sometimes complicate purification.
COMU Uronium/AminiumHigh efficiency, safer handling (non-explosive byproducts).[10][18]Newer reagent, may be more expensive.
Acyl Fluorides Activated HalideExcellent for severely hindered and electron-deficient systems.[1][3][4]Requires an additional activation step.
Experimental Protocol: Acyl Chloride Mediated Amide Coupling

This protocol outlines a general procedure for the synthesis of a pyrazole-amido benzoic acid via an acyl chloride intermediate.

Step 1: Acyl Chloride Formation

  • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Bond Formation

  • Dissolve the crude acyl chloride in anhydrous DCM or THF (0.2 M) under an inert atmosphere.

  • In a separate flask, dissolve the amino benzoic acid (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.2 eq) in anhydrous DCM or THF.

  • Slowly add the amino benzoic acid solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Decision Tree for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield in Pyrazole-Amido Benzoic Acid Synthesis check_sterics Assess Steric Hindrance (Bulky Substituents?) start->check_sterics standard_reagents Standard Coupling Reagents (e.g., HATU, EDC/HOBt) check_sterics->standard_reagents High optimize_conditions Optimize Reaction Conditions check_sterics->optimize_conditions Low alternative_activation Alternative Activation Strategy standard_reagents->alternative_activation acyl_halide Convert to Acyl Chloride/Fluoride (SOCl₂, Oxalyl Chloride, XtalFluor-E) alternative_activation->acyl_halide potent_couplers Use More Potent Coupling Reagents (e.g., PyBOP, COMU) alternative_activation->potent_couplers success Successful Synthesis acyl_halide->success potent_couplers->success temp_mw Increase Temperature / Use Microwave Synthesis optimize_conditions->temp_mw solvent_base Change Solvent (DMF, NMP) / Base (DIPEA) optimize_conditions->solvent_base temp_mw->success solvent_base->success

Caption: Troubleshooting decision tree for low-yield reactions.

Mechanism of Acyl Chloride Formation and Amide Coupling

Amide_Formation_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation pyrazole_cooh Pyrazole-R-COOH Pyrazole Carboxylic Acid socl2 SOCl₂ Thionyl Chloride pyrazole_cooh->socl2 + intermediate Pyrazole-R-CO-O-S(O)Cl Acyl Chlorosulfite Intermediate socl2->intermediate Formation acyl_chloride Pyrazole-R-COCl Pyrazole Acyl Chloride intermediate->acyl_chloride Collapse (releases SO₂ + HCl) amino_benzoic H₂N-Ar-COOH Amino Benzoic Acid acyl_chloride->amino_benzoic + (in presence of base) final_product Pyrazole-R-CONH-Ar-COOH Pyrazole-Amido Benzoic Acid amino_benzoic->final_product Nucleophilic Attack

Caption: Reaction mechanism via the acyl chloride intermediate.

References

  • Vertex AI Search. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps.
  • Catalytic Amidation Guide. (n.d.).
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ACS Publications. (2024, December 9). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Quickcompany. (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Chemistry LibreTexts. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Catalytic approaches towards amidation of unactivated ester derivatives | ID: c247ds096. (n.d.).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microwave-assisted direct amidation of thioesters: a green approach.
  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides).
  • PubMed. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
  • Scitechnol. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019, May 15).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
  • orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-(1H-pyrazole-3-amido)benzoic acid

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a qua...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(1H-pyrazole-3-amido)benzoic acid serves as a vital building block in the synthesis of novel therapeutic agents, including promising urate transporter 1 (URAT-1) inhibitors for treating conditions like hyperuricemic nephropathy[1]. Consequently, a robust, accurate, and reliable analytical method for determining its purity is indispensable. This guide provides an in-depth evaluation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose, explains the scientific rationale behind the methodological choices, and compares it with alternative analytical technologies.

The molecular structure of 2-(1H-pyrazole-3-amido)benzoic acid, featuring a pyrazole ring, an amide linkage, and a benzoic acid moiety, presents a unique set of physicochemical properties that must be considered for developing a successful separation method. The presence of both acidic (carboxylic acid) and basic (pyrazole nitrogen) functional groups means its ionization state—and therefore its chromatographic retention—is highly dependent on the pH of the mobile phase.

cluster_0 2-(1H-pyrazole-3-amido)benzoic acid cluster_1 Key Functional Groups mol A Carboxylic Acid (Acidic) B Amide Linkage (Neutral, Polar) C Pyrazole Ring (Weakly Basic) D Aromatic Systems

Caption: Key functional groups of the analyte influencing chromatographic behavior.

Primary Recommended Method: Reversed-Phase HPLC

A stability-indicating RP-HPLC method is the gold standard for purity analysis of non-volatile and semi-volatile organic molecules like our target compound. The principle of reversed-phase chromatography involves a non-polar stationary phase (typically alkyl-silane bonded silica, e.g., C18) and a polar mobile phase. The analyte is retained on the column based on its hydrophobicity, with more polar compounds eluting earlier.

Rationale for Method Parameters

A well-developed HPLC method must be specific, accurate, precise, and robust.[2] The choices for each parameter are interconnected and are optimized to ensure the method can separate the main compound from potential impurities, including starting materials, synthetic by-products, and degradation products.[3]

ParameterRecommended ConditionRationale & Justification
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 (octadecyl-silane) stationary phase is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention for the aromatic rings in the analyte. A 150 mm length provides a good balance between resolution and analysis time.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAqueous Phase (A): The addition of 0.1% formic acid suppresses the ionization of the carboxylic acid group, rendering it more non-polar and increasing its retention on the C18 column. This leads to better peak shape and reproducibility.[5] Organic Phase (B): Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good elution strength for this class of compounds.
Elution Mode Gradient ElutionA gradient elution (e.g., starting with a higher percentage of aqueous phase and increasing the organic phase over time) is superior to isocratic elution for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe, improving peak shape for all components.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and reasonable backpressure.[2]
Detection UV, 254 nm or Diode Array Detector (DAD)The aromatic rings in the molecule provide strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A Diode Array Detector (DAD) is highly recommended as it acquires spectra across a range of wavelengths, enabling peak purity assessment and helping to identify co-eluting impurities.
Column Temp. 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Injection Vol. 10 µLA small injection volume minimizes the potential for band broadening on the column.
Diluent Methanol or Acetonitrile/Water (50:50)The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. Using a component of the mobile phase, like methanol, is often a safe choice.[2]
Experimental Workflow: From Sample to Result

The process of analyzing the purity of a sample batch is a systematic workflow designed to ensure data integrity and reproducibility.

G prep Sample & Standard Preparation system HPLC System Equilibration prep->system 1 sst System Suitability Test (SST) system->sst 2 inject Inject Blank, Standard, & Sample Solutions sst->inject 3a. Pass fail Troubleshoot & Re-run sst->fail 3b. Fail acquire Chromatographic Data Acquisition inject->acquire 4 process Data Processing (Integration) acquire->process 5 calc Purity Calculation (% Area) process->calc 6 report Generate Report calc->report 7 fail->system

Caption: Standard workflow for HPLC purity analysis.

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the 2-(1H-pyrazole-3-amido)benzoic acid reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[4]

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.[4]

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in the table above.

    • Example Gradient: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18.1-22 min (10% B for re-equilibration).

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject the diluent (methanol) as a blank to ensure no system peaks interfere.

    • Perform at least five replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5).[2]

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Methods

While RP-HPLC is a powerful and widely adopted technique, other methods offer distinct advantages in specific contexts. The choice of method depends on the specific requirements of the analysis, such as the need for higher throughput, structural elucidation of impurities, or analysis of volatile compounds.

TechniquePrincipleAdvantagesDisadvantagesBest For
RP-HPLC (High-Performance Liquid Chromatography) Partitioning between a polar mobile phase and a non-polar stationary phase.Robust, reproducible, widely available, cost-effective, excellent for quantification.[2]Moderate analysis time and resolution compared to UPLC. Does not provide mass information for impurity identification.Routine quality control, purity assay, and stability testing.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.Faster analysis times, higher resolution and sensitivity, lower solvent consumption.Higher initial instrument cost, more susceptible to blockage from particulates.High-throughput screening, complex mixture analysis where high resolution is critical.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC/UPLC with the detection power of mass spectrometry.Provides molecular weight information, enabling definitive identification of unknown impurities and degradation products.[6][7] Extremely sensitive.High instrument and maintenance costs, requires specialized expertise, quantification can be more complex than with UV detection.Impurity profiling, structural elucidation, and analysis of trace-level components.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and semi-volatile impurities.Not suitable for non-volatile and thermally labile compounds like 2-(1H-pyrazole-3-amido)benzoic acid without derivatization, which adds complexity.[8]Analysis of residual solvents or volatile synthetic precursors.

Conclusion and Recommendations

For the routine purity assessment of 2-(1H-pyrazole-3-amido)benzoic acid in a drug development and quality control environment, the validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed in this guide is the most appropriate choice. It offers an optimal balance of performance, cost, and reliability. The method is robust and, when coupled with a DAD detector, can function as a stability-indicating assay capable of resolving the main analyte from potential process-related and degradation impurities.

For advanced applications, such as the definitive structural identification of an unknown impurity observed during a stability study, coupling the HPLC system to a mass spectrometer (LC-MS) is the recommended approach. This provides the molecular weight and fragmentation data necessary for structural elucidation, which is a critical step in understanding degradation pathways and ensuring product safety.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). European Journal of Medicinal Chemistry. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). R Discovery. [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]

  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. (2024). Growing Science. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). LC-GC. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. (2024). An-Najah Journals. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2022). Granthaalayah Publications and Printers. [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(1H-pyrazole-3-amido)benzoic acid

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-(1H-pyrazole-3-amido)benzoic acid under tandem mass spectrometry (MS/MS) conditions. We will explore the characteristic fragmentation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-(1H-pyrazole-3-amido)benzoic acid under tandem mass spectrometry (MS/MS) conditions. We will explore the characteristic fragmentation pathways, explain the underlying chemical principles, and offer a comparative perspective against alternative analytical approaches and structural isomers. This document is intended for researchers and drug development professionals who rely on mass spectrometry for the structural elucidation of complex small molecules.

Introduction: The Analytical Challenge

2-(1H-pyrazole-3-amido)benzoic acid is a heterocyclic compound featuring three key structural motifs: a pyrazole ring, an amide linkage, and an ortho-substituted benzoic acid. This combination of functionalities makes it a relevant scaffold in medicinal chemistry, as seen in the development of urate transporter 1 (URAT-1) inhibitors[1]. Accurate structural confirmation is paramount, and tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose. However, interpreting the fragmentation spectrum of such a molecule requires a nuanced understanding of how these different motifs interact and influence bond cleavages in the gas phase.

This guide moves beyond a simple catalog of fragments. We will dissect the fragmentation mechanisms, focusing on the causality behind each cleavage. We will emphasize the diagnostic power of the "ortho effect," a phenomenon that provides a unique signature for this specific positional isomer.

Foundational Principles: ESI and Collision-Induced Dissociation (CID)

For a molecule of this polarity and thermal lability, Electrospray Ionization (ESI) is the preferred method for generating gas-phase ions. ESI is a soft ionization technique that typically produces protonated molecules, denoted as [M+H]⁺, with minimal in-source fragmentation.[2][3] This preserves the intact precursor ion for subsequent fragmentation analysis.

To elicit structural information, we employ tandem mass spectrometry (MS/MS), most commonly using Collision-Induced Dissociation (CID). In this process, the [M+H]⁺ precursor ion is isolated and then accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). These collisions convert kinetic energy into internal energy, which induces fragmentation at the weakest chemical bonds.[4][5]

Experimental Workflow: A Conceptual Overview

The process of analyzing 2-(1H-pyrazole-3-amido)benzoic acid via ESI-MS/MS follows a logical sequence from sample introduction to data analysis.

G cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry cluster_2 Data Analysis A Dissolve sample in suitable solvent (e.g., ACN/H2O + 0.1% FA) B Infuse via syringe pump or LC system into ESI source A->B C Step 1: ESI Ionization Generate [M+H]⁺ ions B->C D Step 2: MS1 Analysis Isolate precursor ion (m/z 218.07) C->D E Step 3: CID Fragment precursor ion in collision cell D->E F Step 4: MS2 Analysis Mass analyze product ions E->F G Generate MS/MS Spectrum (Intensity vs. m/z) F->G H Interpret fragmentation pattern & elucidate structure G->H

Caption: High-level workflow for ESI-MS/MS analysis.

Key Fragmentation Pathways of 2-(1H-pyrazole-3-amido)benzoic acid

The fragmentation of the [M+H]⁺ ion of 2-(1H-pyrazole-3-amido)benzoic acid (calculated m/z 218.0719 for [C₁₁H₁₀N₃O₃]⁺) is governed by the interplay of its three structural components. Protonation is likely to occur at one of the basic nitrogen atoms of the pyrazole ring or the amide carbonyl oxygen.

Pathway 1: Amide Bond Cleavage – The Most Probable Fragmentation

The amide bond is often the most labile site in molecules of this type under CID conditions.[6] Cleavage of the N–CO bond is a common and diagnostic fragmentation pathway.

  • Mechanism: Following protonation, collision-induced dissociation promotes the cleavage of the amide C-N bond. This results in the formation of a stable acylium ion and the loss of the neutral aminopyrazole moiety.

  • Observed Fragments:

    • m/z 121.0284: This ion corresponds to the benzoyl acylium cation [C₇H₅O₂]⁺. Its formation involves the loss of neutral 3-aminopyrazole (mass = 83.08 Da).

    • m/z 95.0451: This fragment corresponds to the protonated 3-carboxamidopyrazole moiety [C₄H₅N₃O]⁺, resulting from the loss of neutral benzoic acid (mass = 122.12 Da) through a less common pathway.

Pathway 2: The "Ortho Effect" – A Diagnostic Signature

A crucial feature of this molecule is the ortho relationship between the carboxylic acid and the amide substituent. This proximity enables a gas-phase neighboring group participation (NGP) effect, which is a powerful diagnostic tool for differentiating ortho isomers from their meta and para counterparts.[7][8][9]

  • Mechanism: The ortho-positioned carboxylic acid can act as an intramolecular proton donor or participate in a cyclization reaction. A characteristic fragmentation for ortho-substituted benzoic acids is the facile loss of a small neutral molecule, such as water (H₂O).[7][8]

  • Observed Fragment:

    • m/z 200.0613: This prominent ion, [C₁₁H₈N₃O₂]⁺, arises from the loss of water (18.01 Da) from the precursor ion. This fragmentation is significantly less abundant or entirely absent in the corresponding meta and para isomers, making it a definitive marker for the ortho configuration.[7][10]

Pathway 3: Pyrazole Ring Fragmentation

The pyrazole ring itself can undergo fragmentation, although these pathways are often secondary to amide bond cleavage. The fragmentation patterns of pyrazoles are well-documented and typically involve the expulsion of nitrogen (N₂) or hydrogen cyanide (HCN).[11][12][13]

  • Mechanism: After initial fragmentation (e.g., loss of water), the resulting ion can undergo further dissociation. This can involve the cleavage of the N-N bond, a characteristic process for pyrazole compounds.[11]

  • Observed Fragments:

    • m/z 172.0664: Arising from the [M+H-H₂O]⁺ ion (m/z 200), this fragment corresponds to the loss of a nitrogen molecule (N₂, 28.00 Da).

    • m/z 173.0504: This fragment can be formed from the [M+H-H₂O]⁺ ion via the loss of hydrogen cyanide (HCN, 27.01 Da).

Visualizing the Fragmentation Cascade

The relationships between these fragments can be visualized in a fragmentation diagram.

G precursor [M+H]⁺ m/z 218.07 frag_200 [M+H - H₂O]⁺ m/z 200.06 precursor->frag_200 - H₂O (Ortho Effect) frag_121 [Benzoyl Acylium]⁺ m/z 121.03 precursor->frag_121 - C₄H₅N₃ (Amide Cleavage) frag_172 [M+H - H₂O - N₂]⁺ m/z 172.07 frag_200->frag_172 - N₂ frag_173 [M+H - H₂O - HCN]⁺ m/z 173.05 frag_200->frag_173 - HCN frag_93 [C₆H₅O]⁺ m/z 93.03 frag_121->frag_93 - CO

Caption: Proposed fragmentation pathway for 2-(1H-pyrazole-3-amido)benzoic acid.

Comparative Data Summary

The diagnostic utility of these fragmentation pathways becomes clear when summarized. The presence and relative abundance of key ions allow for confident identification.

m/z (Calculated) Proposed Formula Fragment Identity Significance
218.0719[C₁₁H₁₀N₃O₃]⁺[M+H]⁺Precursor Ion
200.0613[C₁₁H₈N₃O₂]⁺[M+H - H₂O]⁺Diagnostic "Ortho Effect"
121.0284[C₇H₅O₂]⁺Benzoyl acylium ionPrimary Amide Cleavage
172.0664[C₁₁H₈N₁O₂]⁺[M+H - H₂O - N₂]⁺Pyrazole Ring Fragmentation
173.0504[C₁₀H₇N₂O₂]⁺[M+H - H₂O - HCN]⁺Pyrazole Ring Fragmentation
93.0335[C₆H₅O]⁺Phenyl cation + OSecondary fragment from acylium

Experimental Protocol: A Self-Validating System

This protocol is designed for a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

A. Sample Preparation

  • Prepare a stock solution of 2-(1H-pyrazole-3-amido)benzoic acid at 1 mg/mL in methanol or DMSO.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL in a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.[14]

  • Filter the working solution through a 0.22 µm syringe filter to remove particulates.

B. Mass Spectrometer Setup

  • Ionization Mode: ESI, Positive polarity.

  • Capillary Voltage: 3.5 – 4.5 kV. Optimize for stable spray and maximum signal of the precursor ion.

  • Source Temperature: 120 – 150 °C.

  • Desolvation Gas Flow (N₂): 600 – 800 L/hr. Adjust to ensure efficient solvent removal.

  • Desolvation Temperature: 350 – 450 °C.

C. Data Acquisition

  • MS1 (Full Scan) Acquisition:

    • Acquire a full scan spectrum from m/z 50 to 500 to confirm the presence and purity of the [M+H]⁺ ion at m/z 218.07.

  • MS/MS (Product Ion Scan) Acquisition:

    • Set the instrument to MS/MS mode.

    • Precursor Ion Selection: Isolate the ion at m/z 218.07 using the quadrupole or ion trap. Use an isolation window of 1-2 Da.

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). Using a ramp ensures that both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragments are generated and detected.

    • Acquisition Range: Scan product ions from m/z 40 to 220.

D. System Validation

  • Before running the sample, calibrate the instrument using a standard calibration solution to ensure high mass accuracy (<5 ppm).

  • Run a solvent blank to ensure the system is clean and to identify any background ions.

Comparison with Alternative Methodologies

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for unambiguous structure determination. ¹H and ¹³C NMR would confirm the connectivity of all atoms, and 2D NMR techniques (like HMBC and HSQC) would definitively establish the ortho substitution pattern. However, NMR requires a larger sample amount and is not readily coupled to a separation technique for mixture analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid and amide groups, the native compound is unsuitable for GC-MS. Analysis would require derivatization (e.g., silylation or methylation), which adds complexity to the workflow.[9][10] The fragmentation patterns under electron ionization (EI) would also be significantly different and more complex than ESI-CID spectra.[10]

The key advantage of ESI-MS/MS is its high sensitivity, speed, and the diagnostic power of specific fragmentation pathways like the ortho effect, which can provide isomeric differentiation that is often challenging with other techniques.

Conclusion

The mass spectrometric fragmentation of 2-(1H-pyrazole-3-amido)benzoic acid is a predictable and informative process governed by fundamental chemical principles. The analysis reveals three primary fragmentation classes:

  • Dominant Amide Bond Cleavage: Yielding a characteristic benzoyl acylium ion.

  • Diagnostic "Ortho Effect": A facile loss of water that serves as a unique identifier for the ortho isomer.

  • Subsequent Pyrazole Ring Fission: Involving losses of N₂ and HCN from secondary fragments.

By leveraging these distinct fragmentation pathways, researchers can confidently identify and structurally characterize this molecule, distinguishing it from its isomers and confirming its identity in complex matrices. This guide provides the foundational knowledge and a practical framework for achieving robust and reliable results.

References

  • Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Can amide bonds fragment in ESI-MS? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Collision-induced dissociation – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Collision-induced dissociation of peptide amide bonds Source: ResearchGate URL: [Link]

  • Title: The mass spectra of some pyrazole compounds Source: Semantic Scholar URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Open Research Library URL: [Link]

  • Title: Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry Source: PMC (PubMed Central) URL: [Link]

  • Title: Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors... Source: PubMed URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: Royal Society of Chemistry URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: ELTE URL: [Link]

Sources

Validation

Comparative Guide: Solid-State Characterization of 2-(1H-pyrazole-3-amido)benzoic Acid

This guide outlines the solid-state characterization and comparative analysis of 2-(1H-pyrazole-3-amido)benzoic acid (CAS: 405278-63-9), a critical scaffold in the synthesis of anthranilic diamide derivatives, kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solid-state characterization and comparative analysis of 2-(1H-pyrazole-3-amido)benzoic acid (CAS: 405278-63-9), a critical scaffold in the synthesis of anthranilic diamide derivatives, kinase inhibitors, and URAT1 inhibitors.

Executive Summary

2-(1H-pyrazole-3-amido)benzoic acid (Molecular Weight: 231.21 g/mol ) represents a class of "privileged scaffolds" in medicinal chemistry, combining an anthranilic acid core with a pyrazole moiety.[1][2] Its solid-state behavior is dominated by strong intermolecular hydrogen bonding, leading to high-melting crystalline forms with limited aqueous solubility.

This guide provides a technical protocol for characterizing this compound using X-ray diffraction (XRD), comparing its physicochemical profile against common pharmaceutical alternatives (salts and co-crystals) to optimize bioavailability and processing.

Part 1: Chemical & Crystallographic Profile
1.1 Structural Identity
  • IUPAC Name: 2-[(1H-pyrazol-3-ylcarbonyl)amino]benzoic acid

  • CAS Number: 405278-63-9[1][2][3]

  • Core Motif: Anthranilic diamide precursor.

  • Key Functionality:

    • Donor/Acceptor Sites: The secondary amide (-NH-CO-) and the carboxylic acid (-COOH) act as primary supramolecular synthons.

    • Conformational Lock: An intramolecular hydrogen bond between the amide N-H and the carboxylic carbonyl typically locks the molecule into a planar conformation, enhancing crystal packing efficiency.

1.2 Expected Crystal Packing (The "Product")

Based on structural analogs (e.g., substituted anthranilic diamides and pyrazole-benzoic acid derivatives), the free acid crystallizes in centrosymmetric space groups (typically P2₁/c or P-1).

  • Primary Motif: Carboxylic acid homodimers (

    
     graph set).
    
  • Secondary Motif: Pyrazole N-H...O interactions linking dimers into 1D tapes or 2D sheets.

  • Lattice Energy: High, resulting in high melting points (>250°C) and poor dissolution rates.

Part 2: Comparative Analysis (Alternatives)

To improve the "druggability" of this scaffold, researchers must compare the Free Acid (Parent) against Salt Forms and Co-crystals .

Table 1: Comparative Physicochemical Profile
FeatureFree Acid (Parent) Alternative A: Sodium Salt Alternative B: Co-crystal (e.g., with Urea)
Crystallinity High (Needles/Plates)Moderate to Low (often hygroscopic)High (Blocky)
Melting Point High (>250°C)Decomposes before meltingIntermediate (adjustable)
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Moderate (0.5 - 5 mg/mL)
PXRD Signature Sharp, distinct Bragg peaksBroad halos (if amorphous) or shifted peaksUnique peaks (different from both components)
Stability Excellent (Chemically inert)Prone to disproportionation at low pHGood (depends on co-former)
Part 3: Experimental Protocols
3.1 Crystallization Strategy (Methodology)

The high polarity of the amide and acid groups requires polar aprotic solvents or alcohol mixtures.

Protocol:

  • Dissolution: Dissolve 100 mg of crude 2-(1H-pyrazole-3-amido)benzoic acid in 5 mL of warm DMF or DMSO .

  • Anti-solvent Addition: Slowly diffuse Ethanol or Water into the solution at room temperature.

  • Nucleation: Allow to stand for 48-72 hours.

    • Note: Rapid precipitation yields microcrystalline powder suitable for PXRD but not SC-XRD.

  • Harvesting: Filter crystals and wash with cold ethanol.

3.2 X-Ray Diffraction Data Collection

Single Crystal XRD (SC-XRD):

  • Source: Mo K

    
     (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    (
    
    
    = 1.54184 Å) for small organic molecules.
  • Temperature: Collect at 100 K to reduce thermal motion of the pyrazole ring.

  • Refinement: Watch for disorder in the pyrazole tautomers (N-H position).

Powder XRD (PXRD) for Phase Identification:

  • Range: 2

    
     = 3° to 40°.
    
  • Step Size: 0.02°.

  • Divergence Slit: Automatic or Fixed (0.5°).

  • Diagnostic Peaks: Look for low-angle peaks (

    
    ) indicative of large d-spacing in solvates.
    
Part 4: Visualization of Workflows
Figure 1: Polymorph Screening & Characterization Workflow

This diagram illustrates the decision matrix for selecting the optimal solid form.

PolymorphScreening Start Crude 2-(1H-pyrazole-3-amido)benzoic acid Solubility Solubility Assessment (Water, MeOH, DMF) Start->Solubility Recryst Recrystallization (Slow Evap / Cooling) Solubility->Recryst Low Solubility SaltScreen Salt Screening (Na+, K+, Meglumine) Solubility->SaltScreen Enhance Bioavailability SCXRD Single Crystal XRD (Structure Solution) Recryst->SCXRD Good Crystal PXRD Powder XRD (Phase ID) Recryst->PXRD Microcrystalline SaltScreen->PXRD Analysis Comparative Analysis (Stability vs. Solubility) SCXRD->Analysis PXRD->Analysis Decision Select Lead Form Analysis->Decision

Caption: Workflow for isolating and characterizing the optimal solid-state form of the target scaffold.

Figure 2: Supramolecular Synthon Analysis

This diagram details the hydrogen bonding logic typically observed in this class of crystals.

Synthons MoleculeA Molecule A (Acid + Amide) Dimer Acid-Acid Homodimer (R2,2(8)) MoleculeA->Dimer COOH...HOOC Chain Amide-Pyrazole Chain (C(4) Motif) MoleculeA->Chain NH...N(pz) MoleculeB Molecule B (Inverted) MoleculeB->Dimer MoleculeB->Chain

Caption: Schematic of primary hydrogen bonding motifs: Acid dimers and Amide-Pyrazole chains.

References
  • CymitQuimica. 2-(1H-Pyrazole-3-amido)benzoic acid (CAS 405278-63-9) Product Sheet.[1][2][3]Link

  • European Journal of Medicinal Chemistry. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. (2025).[1][4][5] Link

  • IUCr Journals. Two 3-amino-1H-pyrazol-2-ium salts containing organic anions. (2020).[6] Link

  • PubChem. Compound Summary: 3-(1H-pyrazol-3-yl)benzoic acid (Structural Analog).Link

  • Desiraju, G. R. Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie Int. Ed. (1995).[1][7] Link

Sources

Comparative

IR spectroscopy peaks for 2-(1H-pyrazole-3-amido)benzoic acid characterization

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads Executive Summary This guide details the infrared (IR) spectroscopic characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary

This guide details the infrared (IR) spectroscopic characterization of 2-(1H-pyrazole-3-amido)benzoic acid , a pharmacophore often explored in kinase inhibition and anti-inflammatory research.

Characterizing this molecule presents a specific challenge: distinguishing the amide carbonyl from the carboxylic acid carbonyl within a crowded spectral window (1650–1750 cm⁻¹), further complicated by strong Intramolecular Hydrogen Bonding (IMHB) . This guide provides a comparative analysis against alternative techniques (NMR, XRD) and offers a self-validating spectral fingerprint to confirm successful synthesis.

Structural Logic & Vibrational Theory

Before interpreting peaks, one must understand the vibrational environment. This molecule consists of an anthranilic acid scaffold linked via an amide bond to a pyrazole ring.

The IMHB Effect (Intramolecular Hydrogen Bonding)

In ortho-substituted benzoic acids, the amide proton (-NH-) frequently locks into a hydrogen bond with the adjacent carboxylic acid carbonyl (-C=O).

  • Consequence: This weakens the C=O bond, lowering its force constant and causing a Red Shift (shift to lower wavenumber) of the acid carbonyl peak.

  • Diagnostic Value: This shift differentiates the product from non-ortho isomers (e.g., para-substituted analogs) where such locking cannot occur.

IMHB_Logic Amide_NH Amide N-H (Donor) H_Bond Intramolecular H-Bond Formation Amide_NH->H_Bond Proximity Acid_CO Acid C=O (Acceptor) Acid_CO->H_Bond Vib_Change Reduced Bond Order (Weakened C=O) H_Bond->Vib_Change Red_Shift IR Red Shift (Lower Wavenumber) Vib_Change->Red_Shift Result

Figure 1: Mechanism of Intramolecular Hydrogen Bonding (IMHB) affecting IR peak positions.

Comparative Analysis: IR vs. Alternatives

Why use IR when NMR and XRD exist? The table below objectively compares the utility of IR for this specific compound against high-resolution alternatives.

FeatureFT-IR (ATR) 1H-NMR (DMSO-d6) XRD (Single Crystal)
Primary Utility Functional Group Validation (Did the amide form?)Structural Connectivity (How many protons?)3D Conformation (Is it planar?)
Speed < 2 Minutes15–30 MinutesDays to Weeks
Sample State Solid (Native state)Solution (Solvent effects apply)Solid (Crystal required)
Key Limitation Overlapping Carbonyls (1650–1700 cm⁻¹)Exchangeable protons (NH/OH) often disappear/broadenDifficult sample preparation
Cost LowHighVery High

Verdict: IR is the superior tool for rapid reaction monitoring (checking the disappearance of the amine precursor) and confirming the solid-state H-bonding network, which NMR often disrupts due to solvation.

Spectral Fingerprint: Precursor vs. Product

To validate the synthesis, compare the product spectrum against the starting material, Anthranilic Acid (2-aminobenzoic acid) .

Table 1: Diagnostic Peak Assignments
Vibrational ModePrecursor: Anthranilic Acid (cm⁻¹)Product: Pyrazole-Amido Derivative (cm⁻¹) Interpretation / Shift Logic

(N-H) Stretch
3300–3480 (Doublet, Primary Amine)3200–3350 (Singlet, Amide) Loss of primary amine doublet confirms reaction. New band is often sharp but superimposed on OH.

(O-H) Acid
2500–3300 (Very Broad)2500–3200 (Broad) Remains broad due to dimerization of carboxylic acids.[1]

(C=O) Acid
~1660–16801680–1710 Shift varies based on H-bond locking. Often appears as a shoulder or split peak.

(C=O) Amide I
Absent1640–1660 CRITICAL PROOF. Strong band appearing below the acid carbonyl.[2]

(N-H) Amide II
Absent1520–1550 Bending vibration mixed with C-N stretch. Diagnostic of amide formation.

(C=N) Pyrazole
Absent1580–1600 Characteristic ring breathing mode of the pyrazole moiety.
Detailed Analysis of Key Regions
A. The "Crowded" Carbonyl Region (1600–1750 cm⁻¹)

This is the most complex region. You will likely observe two distinct bands or one broadened band with a shoulder:

  • High Frequency (~1690 cm⁻¹): Carboxylic Acid C=O.[3]

  • Low Frequency (~1650 cm⁻¹): Amide I band (C=O stretch).

    • Note: If the pyrazole ring is electron-rich, it may donate density to the amide, lowering the Amide I frequency further (Red Shift).

B. The "Broad" High-Energy Region (2500–3500 cm⁻¹)
  • The "Pyramid" of Acid: The carboxylic acid O-H stretch creates a massive, broad absorption underlying everything from 2500 to 3300 cm⁻¹.[2]

  • The Pyrazole NH: If the pyrazole N1 is unsubstituted (1H-pyrazole), expect a sharp but weak band ~3100–3200 cm⁻¹, often poking through the broad acid OH signal.

Experimental Protocol: ATR-FTIR Validation

This protocol ensures reproducible data, minimizing artifacts from atmospheric water or poor contact.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Background Collection:

    • Clean crystal with isopropanol. Ensure it is dry.[4]

    • Collect background (air) spectrum (32 scans, 4 cm⁻¹ resolution).

    • Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Preparation:

    • Isolate the solid product via filtration.

    • CRITICAL: Dry the sample in a vacuum oven at 50°C for >4 hours. Residual water/solvent will obscure the Amide I/II region and the OH stretch.

  • Data Acquisition:

    • Place ~5 mg of powder on the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N). High pressure is required to see the Pyrazole N-H clearly.

    • Scan range: 4000–600 cm⁻¹.

    • Accumulation: 16–32 scans.

  • Post-Processing & Validation:

    • Apply Baseline Correction (if "bowing" occurs).

    • Self-Validation Check:

      • Is the Amine Doublet (3300/3400) gone? -> Yes = Amide formed.

      • Is there a broad OH trough (2500-3000)? -> Yes = Acid retained.

      • Are there two carbonyl-like features (1650-1700)? -> Yes = Amide + Acid present.

Workflow Start Start: Crude Product Dry Vacuum Dry (Remove H2O/Solvent) Start->Dry ATR ATR-FTIR Analysis (High Pressure) Dry->ATR Check1 Check: Amine Doublet? ATR->Check1 Fail1 Recrystallize (Start Material Present) Check1->Fail1 Yes (3300/3400 present) Check2 Check: Amide I + Acid C=O? Check1->Check2 No Check2->Fail1 No (Single band only) Success Validation Complete: Structure Confirmed Check2->Success Yes (Distinct bands)

Figure 2: Decision tree for validating synthesis using IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Amide I/II and Acid shifts).
  • NIST Chemistry WebBook. IR Spectrum of Anthranilic Acid (2-Aminobenzoic acid). National Institute of Standards and Technology.[5] Available at: [Link]

  • Babu, N. S., et al. (2014). "Vibrational spectra and normal coordinate analysis of 2-aminobenzoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Provides theoretical basis for ortho-substitution shifts).
  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International. (Reference for Intramolecular Hydrogen Bonding effects on Carbonyls).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1H-pyrazole-3-amido)benzoic acid

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Safety First" Mandate As Senior Application Scientists, we recognize that 2-(1H-pyrazole-3-amido)benzoic acid is not m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Safety First" Mandate

As Senior Application Scientists, we recognize that 2-(1H-pyrazole-3-amido)benzoic acid is not merely a reagent; it is a pharmacologically active scaffold, commonly used in the synthesis of kinase inhibitors and other bioactive heterocycles. While often classified generically as an irritant, its structural combination of a benzoic acid moiety (acidic, potential eye damage) and a pyrazole ring (biologically active pharmacophore) demands a safety protocol that transcends standard "lab coat and gloves" compliance.

This guide implements a Control Banding approach. We treat this intermediate with the rigor of an Occupational Exposure Band (OEB) 2/3 compound—assuming potential potency and significant irritation until toxicological data proves otherwise.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the molecular behavior that dictates the risk.

Functional GroupHazard CharacteristicPhysiological Risk
Free Carboxylic Acid Acidic proton (

)
Severe Eye Irritation/Damage (Cat. 1/2A). Dust can cause respiratory tract inflammation.
Pyrazole-Amide Linkage Biologically active scaffoldSystemic Toxicity. Potential for kinase inhibition or off-target biological effects if absorbed.
Crystalline Solid Electrostatic dust generationInhalation & Contamination. Fine particulates settle on surfaces, creating secondary exposure risks.

Critical Insight: The amide bond mitigates the extreme corrosivity of the precursor amine (3-aminopyrazole), but the free acid retains the capacity for corneal damage. Do not rely on safety glasses alone; splash goggles are the baseline for this compound.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are permeable to many organic acids and offer poor resistance to organic solvents used in synthesis (e.g., DMF, DMSO).

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Rationale: Nitrile provides excellent degradation resistance to benzoic acid derivatives. The outer layer protects against the solvent vehicle, while the inner layer protects against the solute.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Solid Handling: Chemical Splash Goggles (Indirect Vented). Reason: Prevents airborne dust entry.[1][2][3][4][5][6][7][8]

  • Solution Handling: Face Shield + Splash Goggles.[5] Reason: Protects against acidic splashes during exothermic dissolutions.

C. Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control (If hood is unavailable/cleaning spills): N95 or P100 Particulate Respirator.

D. Body Protection
  • Standard: Chemical-resistant lab coat (poly-cotton blend is insufficient for large scale; use Tyvek® for >10g handling).

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.

PPE Decision Matrix (Logic Flow)

Use this decision tree to determine the required protection level based on your experimental state.

PPE_Decision_Matrix Start Start: Handling 2-(1H-pyrazole-3-amido)benzoic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Quantity Quantity > 1 gram? Solid->Quantity Solvent Solvent Type? Liquid->Solvent SmallScale Standard PPE: Nitrile Gloves (Single) Safety Glasses w/ Side Shields Fume Hood Quantity->SmallScale No LargeScale Enhanced PPE: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Static Control Quantity->LargeScale Yes Volatile Volatile (DCM, MeOH) Solvent->Volatile Penetrating Skin Penetrating (DMSO, DMF) Solvent->Penetrating Std_Liq_PPE Standard Liquid PPE: Nitrile Gloves Splash Goggles Fume Hood Volatile->Std_Liq_PPE DMSO_PPE High Permeation Risk: Double Nitrile (Change every 15 min) Face Shield + Goggles Penetrating->DMSO_PPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation for skin-penetrating solvents like DMSO, which can carry the active compound through the skin barrier.

Operational Workflow & Protocols

Phase 1: Weighing & Transfer (Highest Risk)

Context: Benzoic acid derivatives are often electrostatic. The risk of aerosolization is highest here.

  • Preparation: Place an anti-static mat or ionizing bar inside the balance enclosure.

  • PPE Check: Don double nitrile gloves and splash goggles.

  • Transfer: Use a disposable spatula. Do not pour from the reagent bottle; transfer small amounts to a weighing boat.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air.

Phase 2: Reaction Setup
  • Dissolution: Add solvent slowly. Carboxylic acids can liberate heat upon solvation or deprotonation.

  • Vessel: Use round-bottom flasks with standard taper joints. Avoid open beakers to minimize evaporation and splash risk.

Phase 3: Spill Management
  • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up and place in a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or spill pads. If dissolved in acid, neutralize with sodium bicarbonate carefully (watch for

    
     evolution).
    

Waste Disposal & Deactivation

Proper disposal ensures environmental compliance and safety for downstream waste handlers.

Waste StreamClassificationHandling Protocol
Solid Waste Hazardous Organic SolidDouble-bag in clear polyethylene. Label "Toxic/Irritant Solid."
Aqueous Waste Acidic Organic AqueousAdjust pH to 6-8 before disposal if required by facility, or segregate into "Acidic Aqueous" drum.
Organic Solvents Halogenated/Non-HalogenatedSegregate based on solvent. Do not mix with oxidizers (e.g., Nitric Acid waste).

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 15 mins (Hold Eyelids Open) Seek Medical Aid Eye->EyeAction Immediate SkinAction Remove Clothing Wash Soap/Water 15 mins Check for Burns Skin->SkinAction Immediate InhaleAction Move to Fresh Air Support Breathing Seek Medical Aid Inhale->InhaleAction Immediate

Figure 2: Immediate response actions for exposure incidents. Speed is critical for eye exposure to acidic compounds.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • National Institute of Standards and Technology (NIST). (2015).[9] Safety Data Sheet: Benzoic Acid (SRM 350c). [Link]

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 3-(1H-Pyrazol-3-yl)benzoic acid. [Link][2]

Sources

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